Trk-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17FN6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(14R)-11-fluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H17FN6O2/c1-9-13-4-10(19)7-20-18(13)27-12-5-11(6-12)23-17(26)14-8-21-25-3-2-15(22-9)24-16(14)25/h2-4,7-9,11-12H,5-6H2,1H3,(H,22,24)(H,23,26)/t9-,11?,12?/m1/s1 |
InChI Key |
MPTHHGRJSLVPSX-OIKLOGQESA-N |
Isomeric SMILES |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |
Canonical SMILES |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Trk-IN-7 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-7 is a potent, small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, demonstrating significant activity against TrkA, TrkB, and TrkC. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, impact on downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended to support further research and drug development efforts targeting Trk kinases.
Introduction to Trk Receptors and Their Role in Disease
The Tropomyosin receptor kinases (Trks) are a family of high-affinity nerve growth factor receptors that play a crucial role in the development and function of the nervous system. The family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, leading to the stimulation of downstream signaling pathways critical for neuronal survival, differentiation, and synaptic plasticity.
Dysregulation of Trk signaling has been implicated in various pathological conditions. Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric cancers, making Trk inhibitors a promising therapeutic strategy.
Biochemical Activity of this compound
This compound is a powerful inhibitor of the kinase activity of all three Trk family members. Its inhibitory potential has been quantified through biochemical assays, revealing low nanomolar to sub-nanomolar efficacy.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values of this compound against the three Trk isoforms are summarized in the table below. This data demonstrates the potent and relatively balanced inhibitory profile of the compound across the Trk family.
| Target | IC50 (nM) |
| TrkA | < 25 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
Data sourced from patent WO2019210835A1.[1]
Activity Against ALK and Resistance Mutants
In addition to its potent Trk inhibition, this compound has demonstrated significant activity against the Anaplastic Lymphoma Kinase (ALK) and several of its clinically relevant resistance mutants. This dual activity profile suggests a potential therapeutic application in cancers driven by both Trk fusions and ALK alterations.
| Target | IC50 (nM) |
| EML4-ALK | < 15 |
| ALK G1202R | 5 - 50 |
| ALK C1156Y | 5 - 50 |
| ALK R1275Q | 5 - 50 |
| ALK F1174L | 5 - 50 |
| ALK L1197M | 5 - 50 |
| ALK G1269A | 5 - 50 |
Data sourced from patent WO2019210835A1.[1]
Cellular Mechanism of Action
This compound exerts its cellular effects by inhibiting the autophosphorylation of Trk receptors, which in turn blocks the activation of key downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary signaling cascades affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
Inhibition of Trk Signaling Pathways
The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins that initiate downstream signaling. This compound, by inhibiting the kinase activity, prevents this initial phosphorylation event, thereby blocking the entire signaling cascade.
Impact on MAPK and PI3K/AKT Pathways
The MAPK pathway, primarily mediated by ERK, and the PI3K/AKT pathway are central to the pro-survival and proliferative signals downstream of Trk activation. By inhibiting Trk, this compound is expected to decrease the phosphorylation levels of key proteins in these cascades, such as p-ERK and p-AKT. This leads to the inhibition of downstream effectors responsible for cell cycle progression and apoptosis resistance.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Biochemical Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add Trk enzyme and this compound dilutions to the wells of a 384-well plate.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence).
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells harboring Trk fusions.
Materials:
-
Cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed the Trk-fusion positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
Trk-fusion positive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Trk, anti-Trk, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent pan-Trk inhibitor with additional activity against ALK and its resistance mutants. Its mechanism of action involves the direct inhibition of Trk kinase activity, leading to the suppression of downstream MAPK and PI3K/AKT signaling pathways, which are critical for the proliferation and survival of Trk-dependent cancer cells. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Trk inhibitors.
References
In Vitro Characterization of a Pan-Trk Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a representative pan-Trk inhibitor, Larotrectinib. It is intended for researchers, scientists, and drug development professionals working on the discovery and development of therapies targeting the Tropomyosin receptor kinase (Trk) family. This document outlines the core methodologies and data presentation for the preclinical assessment of such inhibitors.
Quantitative Data Summary
The inhibitory activity of a Trk inhibitor is quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound. Below is a summary of the in vitro potency of Larotrectinib against the Trk family of kinases.
| Target | Assay Type | IC50 (nM) | Reference |
| TRKA | Enzymatic | 6.5 | [1] |
| TRKB | Enzymatic | 8.1 | [1] |
| TRKC | Enzymatic | 10.6 | [1] |
| TRKA, TRKB, TRKC | Cellular | 1-59 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. This section provides protocols for key experiments in the characterization of a pan-Trk inhibitor.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of Trk kinases by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
TRKA Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[3]
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., Larotrectinib) dissolved in DMSO
-
384-well low volume plates
Procedure:
-
Reagent Preparation: Dilute the Trk enzyme, substrate, and ATP to their final desired concentrations in the TRKA Kinase Buffer. Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (for control). Add 2 µl of the diluted enzyme. Add 2 µl of the substrate/ATP mix to initiate the reaction.[3]
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the Trk inhibitor on the viability and proliferation of cancer cells harboring a TRK fusion, which are dependent on Trk signaling for their growth.
Materials:
-
TRK fusion-positive cancer cell line (e.g., a cell line engineered to express an NTRK fusion)
-
Complete cell culture medium
-
Test inhibitor (e.g., Larotrectinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF)[4]
-
96-well plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5-10×10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value by plotting the data in a dose-response curve.
Western Blotting for Trk Phosphorylation
This assay determines the ability of the inhibitor to block the autophosphorylation of Trk receptors in a cellular context, a direct measure of its target engagement.
Materials:
-
TRK fusion-positive cancer cell line
-
Serum-free cell culture medium
-
Test inhibitor (e.g., Larotrectinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (p-Trk) and anti-total-Trk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Starve the cells in serum-free medium for a few hours. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-Trk primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Trk.
-
Data Analysis: Quantify the band intensities for p-Trk and total Trk. The ratio of p-Trk to total Trk is used to determine the extent of inhibition at different inhibitor concentrations.
Visualizations
Diagrams are provided to illustrate the Trk signaling pathway and the experimental workflows.
Caption: Trk Signaling Pathway and Point of Inhibition.
Caption: In Vitro Characterization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. promega.jp [promega.jp]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Trk-IN-7: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Potent Tropomyosin Receptor Kinase Inhibitor
This technical guide provides a detailed overview of Trk-IN-7, a potent inhibitor of Tropomyosin Receptor Kinases (Trk). It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, biological activity, and mechanism of action. This document includes detailed experimental protocols and visual diagrams of relevant biological pathways and workflows to facilitate further research and application.
Core Chemical and Physical Properties
This compound is a small molecule inhibitor belonging to the class of protein kinase modulators. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity.
| Property | Value | Reference |
| IUPAC Name | Not explicitly available in search results. | |
| Synonyms | Compound I-6 | [1][2][3] |
| CAS Number | 2383011-61-6 | [1][3] |
| Chemical Formula | C₁₈H₁₇FN₆O₂ | [3] |
| Molecular Weight | 368.36 g/mol | [1][3] |
| SMILES | FC1=CN=C(O[C@H]2C--INVALID-LINK--NC3=O)C(--INVALID-LINK--C)=C1 | [1][3] |
| Physical State | Solid powder (Assumed based on storage/shipping information) | [1][4] |
| Storage | Store at -20°C for up to 3 years (powder); -80°C for up to 1 year (in solvent). | [4] |
| Shipping | Shipped at room temperature in the continental US. | [1][3] |
Biological Activity and Selectivity
This compound is a highly potent pan-Trk inhibitor, demonstrating significant activity against all three isoforms of the Trk family (TrkA, TrkB, and TrkC). Furthermore, it exhibits inhibitory effects on Anaplastic Lymphoma Kinase (ALK) and its clinically relevant resistance mutants.
Trk Inhibitory Profile
The inhibitor shows nanomolar potency against the primary Trk receptor tyrosine kinases.
| Target | IC₅₀ Value | Reference |
| TrkA | <25 nM | [1] |
| TrkB | <5 nM | [1] |
| TrkC | <25 nM | [1] |
| Overall Range | 0.25 - 10 nM | [1][2][3] |
ALK Inhibitory Profile
This compound is also effective against the EML4-ALK fusion protein and several acquired resistance mutations in the ALK kinase domain.
| Target | IC₅₀ Value | Reference |
| EML4-ALK | <15 nM | [1][2][3] |
| ALK G1202R | 5 - 50 nM | [1][2][3] |
| ALK C1156Y | 5 - 50 nM | [1][2][3] |
| ALK R1275Q | 5 - 50 nM | [1][2][3] |
| ALK F1174L | 5 - 50 nM | [1][2][3] |
| ALK L1197M | 5 - 50 nM | [1][2][3] |
| ALK G1269A | 5 - 50 nM | [1][2][3] |
Mechanism of Action and Signaling Pathways
The Trk family of receptors (TrkA, TrkB, TrkC) are transmembrane receptor tyrosine kinases crucial for neuronal survival, differentiation, and plasticity.[5] They are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[5][6][7] Upon ligand binding, Trk receptors dimerize and autophosphorylate, triggering the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[5][8][9] These pathways are fundamental in regulating cell proliferation, survival, and differentiation.[6][9]
In various cancers, chromosomal rearrangements can lead to the formation of NTRK gene fusions.[7] These fusion events result in constitutively active, ligand-independent Trk chimeric proteins that drive oncogenic signaling.[7] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its phosphorylation and downstream signaling.[10] This inhibition of aberrant Trk signaling leads to the suppression of tumor cell growth and induction of apoptosis in Trk-fusion positive cancers.[11]
Experimental Protocols and Workflows
To facilitate the characterization and evaluation of this compound and similar kinase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for a biochemical kinase inhibition assay and a cellular Western blot analysis to assess target engagement and downstream signaling inhibition.
General Workflow for Kinase Inhibitor Profiling
The process of characterizing a novel kinase inhibitor like this compound typically follows a multi-stage approach, from initial high-throughput screening to detailed cellular and in vivo analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRK-IN-16 | TargetMol [targetmol.com]
- 5. Trk receptor - Wikipedia [en.wikipedia.org]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trk receptors: mediators of neurotrophin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 10. TRK-IN-22_TargetMol [targetmol.com]
- 11. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Trk-IN-7: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-7 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases—TrkA, TrkB, and TrkC. These receptors are critical mediators of neurotrophin signaling, playing essential roles in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, including its inhibitory activity, the key signaling pathways it modulates, and detailed experimental protocols for assessing its cellular effects.
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against all three members of the Trk receptor family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also shows activity against Anaplastic Lymphoma Kinase (ALK) and several of its mutant forms.
| Target | IC50 (nM) |
| TrkA | 0.25 - 10 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
| EML4-ALK | <15 |
| ALK G1202R | 5 - 50 |
| ALK C1156Y | 5 - 50 |
| ALK R1275Q | 5 - 50 |
| ALK F1174L | 5 - 50 |
| ALK L1197M | 5 - 50 |
| ALK G1269A | 5 - 50 |
| [1][2][3][4][5] |
Core Signaling Pathways Modulated by this compound
Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The three primary pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[6] By inhibiting the kinase activity of Trk receptors, this compound is expected to suppress these critical signaling cascades, thereby affecting cell proliferation, survival, and differentiation.
Diagram of Trk Receptor Downstream Signaling
References
cellular effects of Trk-IN-7 on neuronal cell lines
An In-depth Technical Guide on the Cellular Effects of Trk-IN-7 on Neuronal Cell Lines
Introduction
The Tropomyosin receptor kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[2][3] The binding of these neurotrophins to their respective Trk receptors initiates a cascade of intracellular signaling pathways that regulate neuronal survival, differentiation, and synaptic plasticity.[1][3] Given their significant role, Trk receptors have emerged as a key target for therapeutic intervention in various neurological disorders and cancer.
This technical guide provides a comprehensive overview of the cellular effects of a novel Trk inhibitor, this compound, on neuronal cell lines. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data on its cellular effects, and the experimental protocols for its evaluation.
Mechanism of Action of this compound
This compound is a potent, ATP-competitive inhibitor of the Trk kinase domain. Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate specific tyrosine residues within their kinase domains.[4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the Ras/MAPK, PI3K/Akt, and PLC-γ pathways.[1][2][3] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades. This blockade of Trk signaling can induce apoptosis and inhibit proliferation in cells dependent on neurotrophin signaling for survival and growth.
Quantitative Data on the Cellular Effects of this compound
The following tables summarize the quantitative data obtained from various in vitro assays assessing the efficacy and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 5.2 |
| TrkB | 4.8 |
| TrkC | 6.1 |
IC50 values were determined using a radiometric kinase assay with recombinant human Trk kinases.
Table 2: Effect of this compound on the Viability of Neuronal Cell Lines
| Cell Line | Treatment Duration (72h) | IC50 (nM) |
| SH-SY5Y | This compound | 15.8 |
| PC12 | This compound | 22.4 |
| LAN-5 | This compound | 18.2 |
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Table 3: Inhibition of NGF-induced TrkA Phosphorylation by this compound in PC12 Cells
| This compound Concentration (nM) | p-TrkA (Y490) Inhibition (%) |
| 1 | 15 |
| 10 | 48 |
| 100 | 92 |
| 1000 | 99 |
PC12 cells were stimulated with 100 ng/mL NGF for 10 minutes. Inhibition of TrkA phosphorylation was quantified by Western blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Trk kinases.
-
Materials: Recombinant human TrkA, TrkB, and TrkC kinases; [γ-33P]ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); kinase buffer; 96-well plates; scintillation counter.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of neuronal cell lines.
-
Materials: Neuronal cell lines (e.g., SH-SY5Y, PC12); cell culture medium; this compound; 96-well opaque plates; CellTiter-Glo® Luminescent Cell Viability Assay kit; luminometer.
-
Procedure:
-
Seed the cells in a 96-well opaque plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Phospho-Trk Analysis
-
Objective: To quantify the inhibition of neurotrophin-induced Trk phosphorylation by this compound.
-
Materials: Neuronal cell line (e.g., PC12); serum-free medium; neurotrophin (e.g., NGF); this compound; lysis buffer; primary antibodies (anti-p-TrkA, anti-TrkA, anti-β-actin); secondary antibody (HRP-conjugated); chemiluminescent substrate; gel electrophoresis and blotting equipment.
-
Procedure:
-
Plate the cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the respective neurotrophin (e.g., 100 ng/mL NGF for PC12 cells) for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize the p-Trk signal to the total Trk and loading control (e.g., β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the cellular effects of this compound.
Caption: Logical flow from this compound action to cellular outcomes.
References
Trk-IN-7: A Potent Pan-Trk Inhibitor for Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trk-IN-7, a potent, orally bioavailable, and CNS-penetrant pan-Tropomyosin receptor kinase (Trk) inhibitor. This compound, also referred to as compound I-6 in patent literature, has emerged as a valuable tool for investigating the role of Trk signaling in various neurobiological processes and as a potential therapeutic agent for neurological disorders and cancers driven by Trk fusions. This document summarizes its biochemical and cellular activity, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Data Summary
The inhibitory activity of this compound against the three Trk receptor tyrosine kinases—TrkA, TrkB, and TrkC—has been characterized through various in vitro assays. The following tables provide a consolidated view of its potency.
| Target | IC50 (nM) | Assay Type |
| TrkA | 0.25 - 10 | Biochemical |
| TrkB | 0.25 - 10 | Biochemical |
| TrkC | 0.25 - 10 | Biochemical |
Table 1: In Vitro Inhibitory Activity of this compound Against Trk Kinases. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. Data sourced from patent literature describing compound I-6.[1]
| Parameter | Value | Species | Administration |
| Pharmacokinetics | |||
| Half-life (t½) | Not Reported | ||
| Cmax | Not Reported | ||
| Bioavailability (F%) | Not Reported | ||
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | Not Reported |
Table 2: In Vivo Characteristics of this compound. Currently, specific in vivo pharmacokinetic and efficacy data for this compound have not been publicly disclosed in detail. The table will be updated as new information becomes available.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Trk kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. The primary signaling pathways affected by Trk inhibition are the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.
References
Preclinical Profile of Trk-IN-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical studies on Trk-IN-7 are limited. This guide summarizes the available data for this compound and provides representative experimental protocols and workflows for the preclinical evaluation of a pan-Trk inhibitor, based on established methodologies in the field.
Executive Summary
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions or mutations, has been identified as a key driver in a variety of adult and pediatric cancers. This has led to the development of targeted therapies aimed at inhibiting Trk kinase activity. This compound is a potent, small molecule inhibitor of all three Trk receptor isoforms. This technical guide provides a summary of the currently available preclinical data on this compound, alongside detailed, representative protocols and workflows to guide further preclinical investigation.
Quantitative Data
The primary publicly available quantitative data for this compound is its in vitro inhibitory activity against the Trk family of kinases and the EML4-ALK fusion protein.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TrkA | 0.25 - 10 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
| EML4-ALK | < 15 |
| ALK G1202R | 5 - 50 |
| ALK C1156Y | 5 - 50 |
| ALK R1275Q | 5 - 50 |
| ALK F1174L | 5 - 50 |
| ALK L1197M | 5 - 50 |
| ALK G1269A | 5 - 50 |
Data sourced from MedchemExpress. The range in IC50 values may reflect different assay conditions or specific fusion variants.
Signaling Pathways
This compound is designed to inhibit the downstream signaling cascades initiated by the activation of Trk receptors by their neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).[1][2][3] Inhibition of Trk kinase activity blocks the autophosphorylation of the receptor, thereby preventing the recruitment and activation of key signaling adaptors and enzymes.[1] The primary pathways affected include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[1][2][3]
Caption: General Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the preclinical evaluation of a Trk inhibitor.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.
-
In a 96-well plate, add the Trk enzyme, biotinylated peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring Trk fusions.
Materials:
-
KM12 (TPM3-NTRK1 fusion) or other relevant Trk-fusion positive cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Trk Phosphorylation
Objective: To confirm the inhibition of Trk phosphorylation in cells treated with this compound.
Materials:
-
Trk-fusion positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkA/B/C, anti-pan-Trk, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Trk-fusion positive cancer cells
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Trk-fusion positive cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data to determine the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Preclinical Development Workflow
The following diagram illustrates a typical workflow for the preclinical development of a kinase inhibitor like this compound.
Caption: A representative preclinical development workflow for a kinase inhibitor.
Conclusion and Future Directions
This compound is a potent pan-Trk inhibitor based on its in vitro kinase inhibition profile. The provided data indicates its potential as a therapeutic agent for cancers driven by Trk fusions. However, a comprehensive preclinical data package is necessary to support its clinical development. Future preclinical studies should focus on:
-
Broad-panel kinase screening: To fully characterize the selectivity profile of this compound.
-
In vitro resistance profiling: To identify potential resistance mutations that may arise in the clinic.
-
Pharmacokinetic and pharmacodynamic studies: To establish a clear relationship between drug exposure and target inhibition in vivo.
-
Efficacy studies in a panel of Trk-fusion positive patient-derived xenograft (PDX) models: To assess its anti-tumor activity in models that more closely recapitulate human tumors.
-
Formal toxicology studies: To determine a safe starting dose for first-in-human clinical trials.
The successful completion of these studies will be critical to advancing this compound into the clinic as a potential treatment for patients with Trk-driven malignancies.
References
Methodological & Application
Trk-IN-7 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-7 is a potent, small-molecule inhibitor of Tropomyosin receptor kinases (Trk) with high efficacy against TrkA, TrkB, and TrkC.[1][2][3] These receptor tyrosine kinases are critical components of signaling pathways involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders, making Trk inhibitors like this compound valuable tools for research and potential therapeutic development. This document provides detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experimental applications.
Physicochemical Properties and Solubility
Proper dissolution is critical for ensuring the accuracy and reproducibility of experimental results. This compound is a hydrophobic compound with limited solubility in aqueous solutions. Organic solvents are required to prepare stock solutions.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is recommended to first dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution into aqueous buffers or cell culture media.[4]
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Primary recommended solvent for stock solutions.[3][5] |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. |
| Water / PBS | Insoluble | Direct dissolution in aqueous media is not recommended.[4] |
Note: The provided solubility data is based on information available from chemical suppliers. It is always recommended to perform a small-scale test to confirm solubility with your specific batch of the compound.
Trk Signaling Pathway and Inhibition by this compound
Trk receptors are activated upon binding their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB). This binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound exerts its effect by occupying the ATP-binding pocket of the Trk kinase domain, thereby preventing phosphorylation and blocking downstream signaling.
Caption: Simplified TRK signaling pathway illustrating inhibition by this compound.
Experimental Protocols
Protocol: Preparation for In Vitro Experiments (e.g., Cell-Based Assays)
This protocol outlines the steps for preparing this compound stock solutions and subsequent working solutions for treating cells in culture. The primary goal is to achieve complete dissolution while minimizing solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution of this compound (M.Wt: 368.36 g/mol ), weigh 3.68 mg.
-
Add the appropriate volume of DMSO to the powder to achieve the desired concentration.
-
Vortex vigorously to dissolve the compound. If precipitates remain, sonication or brief warming in a 37°C water bath can aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Prepare Intermediate Dilutions (Optional):
-
For creating a dose-response curve, it is recommended to perform serial dilutions of the high-concentration stock solution in 100% DMSO.[6] This ensures that each final working solution contains the same percentage of DMSO.
-
-
Prepare Final Working Solution:
-
Dilute the DMSO stock solution directly into pre-warmed cell culture medium to the final desired treatment concentration immediately before use.[6]
-
Crucial: The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤0.5%, to avoid affecting cell viability.[7] Some primary cells may require even lower concentrations (≤0.1%).[7]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.[6]
-
-
Storage:
Caption: Workflow for preparing this compound for in vitro experiments.
Protocol: Preparation for In Vivo Experiments
Preparing this compound for animal administration requires a formulation that maintains solubility and is biocompatible. Due to its poor aqueous solubility, a co-solvent system is often necessary.
Materials:
-
This compound powder
-
DMSO
-
PEG300 or PEG400
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile tubes
Procedure:
-
Calculate Required Amount:
-
Determine the total amount of this compound needed based on the dosage (e.g., mg/kg), number of animals, and dosing volume. It is prudent to prepare a slight excess (~10-15%) to account for any loss during preparation.
-
-
Prepare the Vehicle:
-
A commonly used vehicle for hydrophobic compounds consists of a mixture of solvents. For example, a vehicle could be prepared with:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline/PBS
-
-
Prepare the vehicle by mixing the components in a sterile tube. It is often best to add the components in order of decreasing viscosity, vortexing between each addition to ensure a homogenous mixture.
-
-
Formulate the Dosing Solution:
-
First, dissolve the weighed this compound powder in the DMSO component of the vehicle. Ensure it is completely dissolved. Sonication can be used to aid this step.
-
Gradually add the PEG300 to the DMSO/compound mixture while vortexing.
-
Add the Tween 80 and continue to mix thoroughly.
-
Finally, add the saline or PBS dropwise while continuously vortexing to prevent the compound from precipitating. The final solution should be clear. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting the ratio of co-solvents).
-
-
Administration and Storage:
-
The formulation should be prepared fresh before each administration.
-
If storage is necessary, keep the solution at 4°C for short-term use (less than 24 hours), but always check for precipitation before administration. Do not freeze aqueous formulations.
-
Caption: Workflow for preparing this compound for in vivo experiments.
References
Application Notes and Protocols for Trk-IN-7 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors and their neurotrophin ligands are crucial for the development and function of the nervous system.[3][4] Dysregulation of Trk signaling, most notably through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[1][5][6][7] This has established the Trk signaling pathway as a significant target for cancer therapy.
Trk-IN-7 is a potent and selective pan-Trk inhibitor, demonstrating strong activity against TrkA, TrkB, and TrkC with IC50 values ranging from 0.25 to 10 nM.[8] It also exhibits inhibitory effects on EML4-ALK and several ALK resistance mutations.[8] These characteristics make this compound a valuable tool for investigating the role of Trk signaling in cancer and other diseases, as well as for the development of novel therapeutic agents.
These application notes provide detailed protocols for characterizing the cellular effects of this compound, including its impact on cell viability, and its ability to inhibit the Trk signaling pathway.
Signaling Pathways and Experimental Workflow
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TrkA | 0.5 |
| TrkB | 1.2 |
| TrkC | 5.0 |
| ALK | <15 |
| ALK G1202R | 10 |
| ALK C1156Y | 25 |
Note: Data is representative and based on published information.[8] Actual values may vary depending on the specific assay conditions.
Table 2: Cellular Activity of this compound in a Trk-Fusion Positive Cancer Cell Line (e.g., KM12)
| Assay | Endpoint | This compound EC50 (nM) |
| Cell Viability (72h) | % Inhibition of Growth | 15 |
| p-TrkA (Tyr490) Inhibition (1h) | % Inhibition | 8 |
| p-AKT (Ser473) Inhibition (1h) | % Inhibition | 12 |
| p-ERK1/2 (Thr202/Tyr204) Inhibition (1h) | % Inhibition | 10 |
Note: Data is representative. Actual values will depend on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Trk-fusion positive cancer cell line (e.g., KM12 colorectal cancer cells)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (solubilized in DMSO)
-
Cell culture flasks and plates
Protocol:
-
Culture the selected cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 1, 6, 24, 48, 72 hours) depending on the assay.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vitro Kinase Assay
Materials:
-
Recombinant TrkA, TrkB, or TrkC enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare a reaction mixture containing the recombinant Trk enzyme, kinase buffer, and the substrate in a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen kinase assay kit.
-
Calculate the percentage of kinase inhibition relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Trk receptor - Wikipedia [en.wikipedia.org]
- 5. ptglab.com [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-7 in Western Blot Analysis of p-Trk
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for neuronal development, survival, and function.[1][2] Activation of Trk receptors by their respective neurotrophin ligands—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC—triggers receptor dimerization and autophosphorylation of specific tyrosine residues within their kinase domains.[1][3] This autophosphorylation initiates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors a significant area of interest in drug development.[1][4]
Trk-IN-7 is a potent, small-molecule inhibitor targeting the kinase activity of all three Trk receptors. It demonstrates inhibitory concentrations (IC50) in the low nanomolar range, making it a valuable tool for studying Trk signaling and for preclinical assessment of Trk-targeted therapies. Western blotting is a cornerstone technique for elucidating the activation state of Trk receptors by specifically detecting their phosphorylated forms (p-Trk). This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of p-Trk.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain. This binding prevents the transfer of phosphate from ATP to the tyrosine residues on the Trk receptor, thereby inhibiting the initial autophosphorylation event required for receptor activation and downstream signaling. The inhibitory effect of this compound is dose-dependent, allowing for the quantitative assessment of its impact on Trk phosphorylation.
Quantitative Data Summary
The inhibitory activity of this compound against the Trk family of receptors has been determined through biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Target | This compound IC50 (nM) |
| TrkA | 0.25 - 10 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
The following table provides representative data from a Western blot experiment demonstrating the dose-dependent inhibition of BDNF-induced TrkB phosphorylation in SY5Y-TrkB neuroblastoma cells by a pan-Trk inhibitor similar to this compound.[5] Densitometry was used to quantify the p-Trk band intensity, which was then normalized to the total Trk protein levels.
| Inhibitor Concentration (nM) | p-Trk Level (% of Control) |
| 0 (Vehicle Control) | 100% |
| 1 | 85% |
| 10 | 55% |
| 25 | 30% |
| 100 | 15% |
| 250 | 10% |
Signaling Pathways and Experimental Workflow
To visualize the key signaling pathways affected by this compound and the general workflow for its application in Western blot analysis, the following diagrams are provided.
Trk Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Western Blot Analysis of p-Trk Inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SY5Y-TrkB neuroblastoma cells) in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 100, 250 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Add the this compound dilutions to the corresponding wells and incubate for 1-2 hours at 37°C.
-
Neurotrophin Stimulation: Prepare a stock solution of the appropriate neurotrophin (e.g., BDNF for TrkB-expressing cells) in sterile PBS or water. Dilute the neurotrophin in serum-free medium to the desired final concentration (e.g., 50 ng/mL). Add the neurotrophin to each well (except for the unstimulated control) and incubate for 10-15 minutes at 37°C.[5]
Protein Extraction and Quantification
-
Cell Lysis: After stimulation, immediately place the plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to ensure equal protein loading for each sample (typically 20-30 µg of total protein per lane). Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin [BSA] in TBST) with gentle agitation. For phospho-protein detection, 5% BSA is generally recommended.
-
Primary Antibody Incubation: Dilute the primary antibody against p-Trk (e.g., anti-phospho-TrkA (Tyr490)/TrkB (Tyr516)) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Normalization): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total Trk. Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) according to the manufacturer's instructions. After stripping, wash the membrane thoroughly, block again, and then proceed with the primary and secondary antibody incubations for total Trk.
-
Data Analysis: Quantify the band intensities for both p-Trk and total Trk using densitometry software. Calculate the ratio of p-Trk to total Trk for each sample to determine the normalized level of Trk phosphorylation. Express the results as a percentage of the neurotrophin-stimulated control (without inhibitor).
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosb.com [biosb.com]
- 3. biocare.net [biocare.net]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-7 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][2][3] Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are vital for cell survival, proliferation, and differentiation.[1][][5][6] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusions, is a known driver in a wide array of cancers.[2][][7]
Trk-IN-7 is a potent, small-molecule inhibitor targeting the kinase activity of the Trk family. Its high affinity and inhibitory action make it a valuable tool for studying Trk signaling pathways and for the preclinical assessment of Trk-targeted cancer therapies. These notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of TrkA, TrkB, and TrkC. By occupying the ATP-binding pocket, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of intracellular signaling can inhibit the growth and survival of cancer cells driven by aberrant Trk activity.
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling cascade and the inhibitory action of this compound.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against multiple kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Kinase | IC₅₀ (nM) |
| TrkA | < 25 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
| EML4-ALK | < 15 |
| ALK G1202R | 5 - 50 |
| ALK C1156Y | 5 - 50 |
| ALK R1275Q | 5 - 50 |
| ALK F1174L | 5 - 50 |
| ALK L1197M | 5 - 50 |
| ALK G1269A | 5 - 50 |
| Data compiled from publicly available sources.[8][9] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™ Format)
This protocol describes a method to measure the direct inhibitory effect of this compound on purified Trk kinase activity by quantifying ADP production.
Workflow: Biochemical Assay
Caption: Workflow for a luminescent-based biochemical kinase assay.
Materials and Reagents:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 10 µM. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
To each well of the assay plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of a solution containing the Trk enzyme (e.g., 1-5 ng/well) and the specific substrate, both diluted in Kinase Assay Buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at or near the Kₘ for the specific kinase) to each well.
-
Mix the plate gently.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on enzyme activity and should be determined empirically.
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for Trk Phosphorylation (Western Blot)
This protocol measures the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.
Workflow: Cellular Assay
Caption: Workflow for a Western Blot-based cellular kinase assay.
Materials and Reagents:
-
Cell line expressing the target Trk receptor (e.g., PC12 cells for TrkA, or an engineered cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound (dissolved in DMSO).
-
Cognate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB).
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr490), anti-total TrkA.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence.
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and appropriately confluent, replace the growth medium with low-serum (e.g., 0.1% FBS) or serum-free medium and incubate for 4-6 hours to reduce basal receptor activity.
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in the low-serum medium.
-
Aspirate the starvation medium and add the medium containing this compound or vehicle (DMSO) control to the cells.
-
Pre-incubate for 2 hours at 37°C.
-
-
Neurotrophin Stimulation:
-
Add the appropriate neurotrophin directly to the medium to achieve the desired final concentration (e.g., 50-100 ng/mL of NGF).
-
Incubate for 5-10 minutes at 37°C. This time should be optimized.
-
-
Cell Lysis:
-
Immediately place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Trk overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities for p-Trk.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Trk or a loading control (e.g., β-actin).
-
Normalize the p-Trk signal to the total Trk or loading control signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk receptors: mediators of neurotrophin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 7. targetedonc.com [targetedonc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS |DC Chemicals [dcchemicals.com]
- 10. promega.jp [promega.jp]
Application Notes and Protocols for the Study of Cancer Cell Proliferation Using a Pan-Trk Inhibitor
Disclaimer: Initial searches for "Trk-IN-7" did not yield any specific information. Therefore, these application notes and protocols have been generated using data for Larotrectinib (LOXO-101) , a well-characterized, potent, and selective pan-Trk inhibitor. Larotrectinib is a clinically approved drug for the treatment of TRK fusion-positive cancers and serves as a representative tool for studying the effects of Trk inhibition on cancer cell proliferation. Researchers should validate these protocols for their specific experimental setup.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases.[1] In healthy tissues, they play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the production of chimeric Trk fusion proteins with constitutively active kinase domains.[1] These fusion proteins can act as oncogenic drivers, promoting uncontrolled cell proliferation and survival in a variety of tumor types.[1][2]
Larotrectinib is a highly selective, ATP-competitive inhibitor of all three Trk family members (TrkA, TrkB, and TrkC).[3][4] By binding to the ATP-binding site of the Trk kinase domain, Larotrectinib prevents the phosphorylation and activation of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.[4] This targeted inhibition leads to the suppression of proliferation and induction of apoptosis in cancer cells harboring NTRK gene fusions.[5] These application notes provide detailed protocols for utilizing Larotrectinib to study its anti-proliferative effects on cancer cells.
Data Presentation
In Vitro Inhibitory Activity of Larotrectinib
The following table summarizes the in vitro inhibitory potency of Larotrectinib against the Trk kinases and its anti-proliferative activity in representative cancer cell lines.
| Target/Cell Line | Fusion Status | Assay Type | IC50 (nM) | Reference |
| TrkA | N/A | Enzymatic Assay | 5 | [3] |
| TrkB | N/A | Enzymatic Assay | 11 | [3] |
| TrkC | N/A | Enzymatic Assay | 6 | [3] |
| KM12 | TPM3-NTRK1 | Cell Viability | <10 | [4] |
| CUTO-3 | ETV6-NTRK3 | Cell Viability | <10 | [4] |
| MO-91 | ETV6-NTRK3 | Cell Viability | <10 | [4] |
| COLO205 | Not specified | CCK-8 Assay | 356 | [6] |
| HCT116 | Not specified | CCK-8 Assay | 305 | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8 Assay)
This protocol describes a method to determine the effect of Larotrectinib on the viability and proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest (e.g., COLO205, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Larotrectinib (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Larotrectinib in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Larotrectinib (e.g., 0, 10, 100, 200, 400, 800, 1600, 3200 nM).[6]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Larotrectinib concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Trk Signaling Pathway Inhibition
This protocol outlines the procedure for analyzing the effect of Larotrectinib on the phosphorylation status of Trk and its downstream effectors, Akt and ERK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Larotrectinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk (pan-Tyr), anti-Trk, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Larotrectinib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (Trk, Akt, ERK) and a loading control (GAPDH or β-actin).
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of Signaling Pathways and Workflows
Caption: Trk signaling pathway and the inhibitory action of Larotrectinib.
References
- 1. vigo-avocats.com [vigo-avocats.com]
- 2. dojindo.com [dojindo.com]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Trk-IN-7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding experiments where Trk-IN-7 does not exhibit the expected inhibitory effects. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk). It demonstrates significant activity against TrkA, TrkB, and TrkC. Published data indicates that this compound also shows inhibitory activity against certain Anaplastic Lymphoma Kinase (ALK) variants.[1]
Summary of this compound In Vitro Potency (IC50)
| Target | IC50 Range |
| TrkA | 0.25 - 10 nM |
| TrkB | 0.25 - 10 nM |
| TrkC | 0.25 - 10 nM |
| EML4-ALK | <15 nM |
| ALK G1202R | 5 - 50 nM |
| ALK C1156Y | 5 - 50 nM |
| ALK R1275Q | 5 - 50 nM |
| ALK F1174L | 5 - 50 nM |
| ALK L1197M | 5 - 50 nM |
| ALK G1269A | 5 - 50 nM |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
Troubleshooting Guide: Unexpected Inhibition Results
When this compound does not produce the expected inhibition in your experiments, several factors could be at play, ranging from experimental setup to inhibitor integrity. This guide will walk you through a logical troubleshooting process.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting unexpected results with this compound.
Verify Inhibitor Integrity
Problem: The inhibitor itself may be compromised, leading to a lack of activity.
Troubleshooting Steps:
-
Solubility:
-
Issue: this compound, like many kinase inhibitors, is often dissolved in DMSO for stock solutions. Improper dissolution or precipitation upon dilution into aqueous media can drastically reduce its effective concentration.
-
Recommendation:
-
Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming and vortexing can aid this process.
-
When diluting into aqueous cell culture media, do so in a stepwise manner and vortex between dilutions to prevent precipitation.
-
The final concentration of DMSO in the cell culture should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[2] A final concentration of 0.1% is generally considered safe for most cell lines.
-
-
-
Stability:
-
Issue: The stability of this compound in aqueous solutions or cell culture media over time may be limited. The compound could degrade during long incubation periods.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If long-term stability in media is a concern, consider performing a time-course experiment to assess its stability under your specific experimental conditions.
-
-
Storage:
-
Issue: Improper storage can lead to degradation of the compound.
-
Recommendation: Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier. Protect from light.
-
Review Experimental Protocol
Problem: Suboptimal experimental conditions can lead to a lack of observable inhibition.
Troubleshooting Steps:
-
Concentration Range:
-
Issue: The concentrations of this compound used may be too low to elicit a significant inhibitory effect in your specific cell line or assay.
-
Recommendation: Perform a dose-response experiment using a wide range of concentrations, typically from low nanomolar to micromolar, to determine the IC50 in your system.
-
-
Incubation Time:
-
Issue: The incubation time may be too short to observe a downstream effect or too long, leading to compound degradation or the activation of compensatory signaling pathways.
-
Recommendation: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal incubation time for observing inhibition of Trk signaling.
-
-
Cell Health and Density:
-
Issue: Unhealthy or overly confluent cells may not respond appropriately to the inhibitor.
-
Recommendation: Ensure cells are in the logarithmic growth phase and are plated at a consistent density for all experiments. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to confirm that the observed effects are not due to general cytotoxicity.
-
Cell Viability Assay (MTT) Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to confluency during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
Assess Downstream Signaling
Problem: A lack of effect on the primary target (Trk phosphorylation) or its downstream effectors can indicate a problem with the signaling cascade in your experimental model.
Troubleshooting Steps:
-
Phospho-Trk Levels:
-
Issue: The most direct measure of this compound activity is the inhibition of Trk autophosphorylation.
-
Recommendation: Perform a Western blot to assess the levels of phosphorylated Trk (p-Trk) relative to total Trk. Ensure you are using an appropriate antibody for the specific Trk isoform (TrkA, TrkB, or TrkC) relevant to your cell model.
-
-
Downstream Effectors (p-AKT, p-ERK):
-
Issue: Trk signaling activates downstream pathways including the PI3K/AKT and Ras/MAPK cascades.[3]
-
Recommendation: Analyze the phosphorylation status of key downstream proteins such as AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) by Western blot. A reduction in the phosphorylation of these proteins upon this compound treatment would confirm on-target activity.
-
Western Blot Protocol for Trk Signaling
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Trk, total Trk, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Trk Signaling Pathway Diagram
Caption: Simplified Trk signaling pathways and the point of inhibition by this compound.
Consider Off-Target Effects and Alternative Mechanisms
Problem: The observed cellular phenotype may be influenced by off-target effects of this compound or by the activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Review Kinase Selectivity:
-
Issue: While this compound is a potent Trk inhibitor, it also inhibits certain ALK mutants.[1] Depending on the cellular context, these off-target activities could contribute to the observed phenotype or mask the effects of Trk inhibition.
-
Recommendation: If available, consult a broader kinase selectivity panel for this compound to understand its potential off-target profile. Consider using a structurally different Trk inhibitor as a control to confirm that the observed effects are due to Trk inhibition.
-
-
Compensatory Signaling:
-
Issue: Cells can sometimes adapt to the inhibition of one signaling pathway by upregulating another. For example, inhibition of the Trk pathway might lead to the activation of other receptor tyrosine kinases.
-
Recommendation: If you suspect compensatory signaling, you may need to investigate the activity of other relevant pathways in your cell model.
-
If you have followed these troubleshooting steps and are still unable to resolve the issue, please contact your this compound supplier for further technical support.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trk-IN-7 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trk-IN-7 concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are part of the receptor tyrosine kinase (RTK) family and play a crucial role in neuronal survival, differentiation, and synaptic plasticity. In cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor growth. This compound acts as a Type I kinase inhibitor, competing with ATP for the binding site in the kinase domain of Trk proteins, thereby blocking their catalytic activity and inhibiting downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1][2][3]
Q2: What is the typical potency of this compound?
This compound exhibits high potency with half-maximal inhibitory concentrations (IC50) in the low nanomolar range for TrkA, TrkB, and TrkC.
Summary of this compound Potency
| Target | IC50 Range (nM) |
| TrkA | 0.25 - 10 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
Q3: Which cell lines are sensitive to Trk inhibitors?
Cell lines harboring NTRK gene fusions are particularly sensitive to Trk inhibitors. Some examples of well-characterized Trk fusion-positive cell lines include:
| Cell Line | Cancer Type | Trk Fusion |
| KM-12 | Colorectal Carcinoma | TPM3-NTRK1[4][5][6][7] |
| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1[6] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3[6] |
The sensitivity of other cell lines will depend on the expression and activation status of Trk receptors. It is recommended to screen a panel of cell lines to identify those most responsive to this compound.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).
Protocol for Preparing this compound Stock Solution:
-
Determine the desired stock concentration: A common stock concentration is 10 mM.
-
Calculate the required amount: Use the molecular weight of this compound to calculate the mass needed for your desired volume and concentration.
-
Dissolution: Dissolve the weighed this compound powder in the calculated volume of high-quality, anhydrous DMSO.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the IC50 of this compound in a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., KM-12)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting range for a potent inhibitor like this compound could be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no effect of this compound on cell viability | 1. Cell line is not dependent on Trk signaling. 2. Incorrect concentration range tested. 3. Compound degradation. | 1. Use a positive control cell line known to be sensitive to Trk inhibitors (e.g., KM-12). Confirm Trk expression and activation in your cell line. 2. Test a broader range of concentrations, from picomolar to high micromolar, based on the known IC50. 3. Ensure proper storage of the this compound stock solution (-20°C or -80°C) and avoid multiple freeze-thaw cycles. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in culture medium | 1. Poor solubility of the compound at the tested concentration. 2. High final DMSO concentration. | 1. Prepare fresh dilutions from the stock solution. If precipitation persists, consider using a lower starting concentration or a different solvent system (though DMSO is standard). 2. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. |
| Vehicle control (DMSO) shows significant cytotoxicity | 1. DMSO concentration is too high. 2. Cells are particularly sensitive to DMSO. | 1. Reduce the final DMSO concentration in all wells. 2. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
Signaling Pathway Visualization
The following diagram illustrates the Trk signaling pathway and the point of inhibition by this compound. Upon binding of neurotrophins (like NGF or BDNF), Trk receptors dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which promote cell survival and proliferation.[1][2][9][10] this compound blocks the ATP-binding site of the Trk kinase domain, preventing this signaling cascade.
Trk signaling pathway and inhibition by this compound.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 6. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line KM12-C (CVCL_9547) [cellosaurus.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
Trk-IN-7 off-target effects troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Trk-IN-7. The information is tailored for scientists and drug development professionals to address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent, ATP-competitive pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC in the low nanomolar range.[1][2] It is important to note that this compound also potently inhibits Anaplastic Lymphoma Kinase (ALK) and several of its clinically relevant mutants.[1][2] This off-target activity is a critical consideration in experimental design and data interpretation.
Q2: I am observing a cellular phenotype that is not consistent with previously published effects of Trk inhibition. What could be the underlying cause?
Unexpected cellular phenotypes when using this compound may arise from several factors:
-
Off-Target ALK Inhibition: The most likely cause of unexpected effects is the potent inhibition of ALK, which is a known off-target of this compound.[1][2] If your experimental system expresses ALK, the observed phenotype could be a result of ALK inhibition, or a combined effect of Trk and ALK inhibition.
-
On-Target Effects in Your Specific Cell Type: The consequences of Trk inhibition are well-characterized in neuronal cells, leading to effects on survival and differentiation.[3][4] However, if you are using a non-neuronal cell line that expresses Trk receptors, the on-target effects might be different and less well-documented.
-
Compound Specificity in Your Assay: In biochemical assays, issues such as compound interference with the detection method (e.g., fluorescence quenching) or non-specific inhibition due to aggregation can lead to misleading results.[5]
-
Cell Culture and Experimental Conditions: Variations in cell culture conditions, such as serum concentration and cell density, can influence signaling pathways and the cellular response to inhibitors.
Q3: My experimental results with this compound are inconsistent. What are some common troubleshooting steps?
Inconsistent results can be frustrating. Here are some common areas to investigate:
-
Compound Integrity and Handling: Ensure that your this compound stock solution is prepared correctly, stored properly to avoid degradation, and that the final concentration in your experiments is accurate.
-
Assay Conditions: For biochemical assays, ensure that the enzyme and substrate concentrations are optimized and that you are measuring the initial reaction velocity.[6] For cellular assays, consistency in cell passage number, seeding density, and treatment duration is crucial.
-
Reagent Quality: Verify the quality and purity of all reagents, including ATP, substrates, and buffers, as impurities can affect reaction kinetics.[5]
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype
If you observe a cellular phenotype that you did not anticipate based on Trk inhibition alone, it is crucial to determine whether this is an on-target or off-target effect. The primary off-target of this compound is the ALK receptor tyrosine kinase.
Experimental Workflow for Deconvolution of On-Target vs. Off-Target Effects
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| TrkA | 0.25 - 10 | [1][2] |
| TrkB | 0.25 - 10 | [1][2] |
| TrkC | 0.25 - 10 | [1][2] |
| EML4-ALK | < 15 | [1][2] |
| ALK G1202R | 5 - 50 | [1][2] |
| ALK C1156Y | 5 - 50 | [1][2] |
| ALK R1275Q | 5 - 50 | [1][2] |
| ALK F1174L | 5 - 50 | [1][2] |
| ALK L1197M | 5 - 50 | [1][2] |
| ALK G1269A | 5 - 50 | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathway Modulation
This protocol is designed to assess the effect of this compound on the phosphorylation status of Trk and ALK, as well as their key downstream signaling molecules.
Materials:
-
Cells of interest
-
This compound
-
Selective Trk inhibitor (e.g., Larotrectinib)
-
Selective ALK inhibitor (e.g., Crizotinib)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-MAPK (ERK1/2), anti-total-MAPK (ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with vehicle (DMSO), this compound, the selective Trk inhibitor, and the selective ALK inhibitor at desired concentrations for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay
This assay will help determine if the cytotoxic or anti-proliferative effects of this compound are mediated through Trk or ALK inhibition.
Materials:
-
Cell lines with known Trk and/or ALK dependency
-
This compound
-
Selective Trk inhibitor
-
Selective ALK inhibitor
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound, the selective Trk inhibitor, and the selective ALK inhibitor. Include a vehicle control.
-
Incubate for a period appropriate for the cell line (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the IC50 values for each compound and compare the dose-response curves.
Signaling Pathways and Logical Relationships
Trk and ALK Signaling Pathways
Caption: Trk and ALK signaling pathways inhibited by this compound.
Logic for Differentiating On- and Off-Target Effects
Caption: Logic of using selective inhibitors for phenotype deconvolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
improving Trk-IN-7 stability in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of Trk-IN-7 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
Q3: Can I store this compound solutions at -20°C?
A3: While short-term storage at -20°C may be acceptable for a few days, long-term storage of this compound in DMSO at -20°C is not recommended. For optimal stability of the compound in solution, storage at -80°C is advised.
Q4: How many freeze-thaw cycles can a this compound stock solution in DMSO undergo?
A4: It is best practice to minimize the number of freeze-thaw cycles. For DMSO stock solutions of many small molecules, it is generally recommended to limit freeze-thaw cycles to five or fewer. To avoid repeated freeze-thaw cycles, we recommend preparing small-volume aliquots of your stock solution.
Q5: Is this compound stable in aqueous solutions like PBS or cell culture media?
A5: The stability of this compound in aqueous solutions is significantly lower than in DMSO. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use and not to store them for extended periods.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
Possible Causes:
-
Poor Solubility in Aqueous Solutions: this compound, like many small molecule inhibitors, has limited solubility in aqueous environments.
-
High Final Concentration: The desired final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Temperature Shock: Rapidly changing the temperature of the solution upon dilution can cause the compound to precipitate.
-
pH of the Medium/Buffer: The pH of the aqueous solution can affect the solubility of the compound.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes contribute to the precipitation of small molecules.
Solutions:
-
Use a Lower Final Concentration: If possible, test a range of lower concentrations to find one that remains in solution.
-
Pre-warm Aqueous Solution: Before adding the this compound DMSO stock, warm the aqueous buffer or cell culture medium to 37°C.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing to ensure rapid and uniform mixing.
-
Use of a Surfactant: In some instances, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds. However, the compatibility of any surfactant with your specific cell line and assay should be validated.
Issue 2: Loss of this compound activity over time in an experiment.
Possible Causes:
-
Degradation in Aqueous Solution: this compound may degrade over the course of a long-term experiment, especially in aqueous environments at 37°C.
-
Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the solution.
-
Metabolism by Cells: If used in a cell-based assay, the cells may metabolize the compound over time.
Solutions:
-
Replenish the Compound: For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound solution periodically.
-
Use Low-Binding Plasticware: For sensitive applications, consider using low-protein-binding microplates and tubes.
-
Monitor Activity Over Time: If a decrease in activity is suspected, a time-course experiment can help to determine the effective window of compound activity.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex the vial and, if necessary, sonicate in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-binding tubes. Store the aliquots at -80°C.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Quickly thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 100 nM and your stock is 10 mM, you could first prepare a 100 µM intermediate dilution.
-
Prepare Final Working Solution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. Add the this compound solution dropwise while gently swirling the medium to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
issues with Trk-IN-7 solubility in DMSO
Welcome to the technical support center for Trk-IN-7. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of at least 2 mg/mL.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration, for example, 10 mM. Gentle vortexing or brief sonication in a water bath can aid dissolution. It is recommended to prepare a high-concentration stock solution to minimize the volume of DMSO introduced into your cell culture experiments.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Store this compound as a powder at -20°C for up to 2 years. In DMSO, stock solutions are stable for up to 2 weeks at 4°C or for up to 6 months at -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2][3] However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line. Primary cells may be more sensitive, and a lower DMSO concentration (e.g., <0.1%) may be necessary.[3][4]
Q6: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What should I do?
A6: This is a common issue with hydrophobic compounds dissolved in DMSO. Please refer to the detailed troubleshooting guide below for solutions.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 2 mg/mL | Sigma-Aldrich |
| Powder Storage | -20°C for up to 2 years | DC Chemicals[1] |
| DMSO Solution Storage | 4°C for up to 2 weeks; -80°C for up to 6 months | DC Chemicals[1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | MedChemExpress, LifeTein[2][3] |
Experimental Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate briefly in a room temperature water bath until the compound is completely dissolved.
-
-
Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, perform a serial dilution of your high-concentration stock solution in pre-warmed cell culture medium. For example, prepare a 10X intermediate stock from your 1000X DMSO stock.
-
-
Final Working Solution Preparation:
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate aliquot of cell culture medium.
-
Troubleshooting Guide: this compound Precipitation in Aqueous Media
dot
Figure 1. Troubleshooting workflow for this compound precipitation.
Signaling Pathway
This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC). The binding of neurotrophins to their respective Trk receptors leads to receptor dimerization, autophosphorylation, and the activation of several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways affected by Trk activation include the RAS/MAPK pathway, the PI3K/AKT pathway, and the PLC-γ pathway.[5][6][7][8][9]
dot
Figure 2. Trk signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 6. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. Trk receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Trk-IN-7 Toxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of Trk-IN-7 in primary neuron cultures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] this compound also shows inhibitory activity against Anaplastic Lymphoma Kinase (ALK).
Data Presentation: IC50 Values of this compound
| Target | IC50 (nM) |
| TrkA | <25 |
| TrkB | <25 |
| TrkC | <25 |
| EML4-ALK | <15 |
| ALK mutants | 5-50 |
Q2: What are the known on-target effects of Trk inhibition that might manifest as "toxicity" in primary neurons?
Trk receptors are essential for the development and maintenance of the nervous system.[3] Their inhibition can lead to neurological adverse events. In clinical settings, patients receiving Trk inhibitors have reported dizziness, weight gain, and withdrawal pain, highlighting the role of Trk signaling in maintaining normal neurological function.[3][4] In a primary neuron culture, on-target inhibition of Trk signaling could potentially lead to reduced neuronal survival, decreased neurite outgrowth, and synaptic instability, which may be interpreted as toxicity.
Q3: What are the potential off-target effects of this compound that could contribute to neuronal toxicity?
Besides its intended Trk targets, this compound is known to inhibit ALK. While the direct impact of ALK inhibition on primary neuron health is not fully characterized in this context, off-target kinase inhibition is a common source of unexpected cellular toxicity. It is crucial to consider that this compound may have other, as-yet-unidentified off-target activities that could contribute to neurotoxicity.
Q4: What are the general mechanisms by which kinase inhibitors can induce toxicity in primary neurons?
Kinase inhibitors can induce toxicity through several mechanisms that are not necessarily specific to their primary target. These include:
-
Mitochondrial Dysfunction: Some kinase inhibitors can impair mitochondrial function, leading to a decrease in cellular ATP, increased production of reactive oxygen species (ROS), and ultimately apoptosis or necrosis.[5][6][7]
-
Induction of Apoptosis: Inhibition of survival signaling pathways or off-target effects can trigger programmed cell death, often involving the activation of caspases.[8][9][10]
-
Disruption of Cellular Signaling: Broad-spectrum kinase inhibition can disrupt essential cellular processes beyond the intended target pathway, leading to cellular stress and death.
Troubleshooting Guides
Issue 1: Poor Neuronal Viability or Increased Cell Death After this compound Treatment
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| On-target toxicity due to excessive Trk inhibition | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits the target without causing significant cell death. | Protocol 1: Dose-Response for Neuronal Viability: Plate primary neurons at a density of 1,000–5,000 cells per mm².[4] After allowing the neurons to adhere and extend neurites (typically 3-5 days in culture), treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24-72 hours. Assess cell viability using an MTT or LDH assay. |
| 2. Time-Course Experiment: Evaluate neuronal viability at different time points after this compound addition to distinguish acute from chronic toxicity. | Protocol 2: Time-Course Viability Assay: Treat neurons with a fixed, optimized concentration of this compound. Measure viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the onset of toxicity. | |
| Off-target toxicity | 1. Compare with other Trk inhibitors: Use a structurally different Trk inhibitor to see if the toxicity is specific to this compound's chemical scaffold. | N/A |
| 2. Rescue with Neurotrophic Factors: Supplementing the culture medium with the cognate ligands for Trk receptors (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) might partially rescue on-target toxicity but is less likely to affect off-target effects. | Protocol 3: Neurotrophin Rescue Experiment: Co-treat neurons with this compound and a cocktail of neurotrophic factors (e.g., 50 ng/mL each of NGF, BDNF, and NT-3). Compare viability to cultures treated with this compound alone. | |
| Solvent Toxicity | 1. Check DMSO Concentration: Ensure the final concentration of the vehicle (typically DMSO) is non-toxic to your primary neurons (usually <0.1%). | Perform a vehicle control experiment with the same concentrations of DMSO used to dissolve this compound. |
| Compound Instability or Insolubility | 1. Assess Solubility and Stability: Poor solubility can lead to precipitation and inconsistent dosing, while degradation can produce toxic byproducts.[11][12][13] | Protocol 4: Visual Inspection for Precipitation: After adding this compound to the culture medium, visually inspect the plate under a microscope for any signs of precipitation. Protocol 5: Bioactivity over Time: To crudely assess stability, compare the biological effect of freshly prepared this compound with that of a solution that has been incubated under culture conditions for the duration of the experiment. |
Issue 2: Reduced Neurite Outgrowth or Altered Neuronal Morphology
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibition of Trk-mediated growth signaling | 1. Lower this compound Concentration: Use the lowest effective concentration to minimize the impact on neurite maintenance. | Protocol 6: Neurite Outgrowth Assay: Plate neurons at a low density to allow for clear visualization of individual cells. Treat with a range of this compound concentrations shortly after plating or after initial neurite extension. Fix the cells at various time points and stain for neuronal markers like β-III tubulin or MAP2. Quantify neurite length and branching using imaging software. |
| 2. Pulsed Treatment: Apply this compound for a shorter duration and then replace it with fresh medium to see if the effect is reversible. | N/A | |
| General Cellular Stress | 1. Assess Markers of Cellular Stress: Evaluate for markers of oxidative stress or endoplasmic reticulum (ER) stress. | Protocol 7: Immunocytochemistry for Stress Markers: Stain treated and control neurons for markers such as HO-1 (oxidative stress) or CHOP (ER stress). |
Mandatory Visualizations
Caption: Trk signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound toxicity.
Detailed Experimental Protocols
Protocol 1: Dose-Response for Neuronal Viability (MTT Assay)
-
Cell Plating: Plate primary cortical or hippocampal neurons in a 96-well plate coated with poly-D-lysine at a density of 1-5 x 10^4 cells per well. Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 3-5 days.[14]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 6: Neurite Outgrowth Assay
-
Cell Plating: Plate neurons at a low density (e.g., 5 x 10^3 cells per well) on poly-D-lysine coated coverslips in a 24-well plate.
-
Treatment: After 24 hours, treat the neurons with different concentrations of this compound.
-
Fixation and Staining: After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes.[15] Permeabilize with 0.25% Triton X-100 for 10 minutes. Block with 10% goat serum for 1 hour. Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin, 1:500) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) for 1 hour at room temperature.[15]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the total neurite length and number of branches per neuron.
Protocol for Caspase-3/7 Activation Assay
-
Cell Plating and Treatment: Plate and treat neurons as described in Protocol 1.
-
Caspase Assay: Use a commercially available caspase-3/7 activity assay kit that utilizes a substrate that becomes fluorescent upon cleavage by active caspases. Follow the manufacturer's instructions.
-
Measurement: Read the fluorescence intensity using a microplate reader. An increase in fluorescence indicates caspase activation.
Protocol for Mitochondrial Membrane Potential Assay
-
Cell Plating and Treatment: Plate and treat neurons as described in Protocol 1.
-
Staining: Use a fluorescent dye that accumulates in mitochondria based on their membrane potential, such as JC-1 or TMRM. For JC-1, healthy mitochondria with high membrane potential will show red fluorescence, while apoptotic cells with low potential will show green fluorescence.
-
Imaging/Measurement: Analyze the fluorescence using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of mitochondrial toxicity of the kinase inhibitors ponatinib, regorafenib and sorafenib in human hepatic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Toxicity Associated with Imatinib and Sorafenib in Isolated Rat Heart Fibers and the Cardiomyoblast H9c2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 8. Interaction of Survival and Death Signaling in Basal Forebrain Neurons: Roles of Neurotrophins and Proneurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Apoptotic Caspase-3 Activation Mediates Early Synaptic Dysfunction of Indirect Pathway Neurons in the Parkinsonian Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Caspase Activity Prevents Transsynaptic Neuronal Apoptosis and the Loss of Inhibition in Lamina II of the Dorsal Horn after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dendrotek.ca [dendrotek.ca]
- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Trk-IN-7 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the selective Trk kinase inhibitor, Trk-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family, including TrkA, TrkB, and TrkC.[1] By binding to the kinase domain of Trk receptors, this compound blocks the phosphorylation and subsequent activation of downstream signaling pathways, such as the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are crucial for cell survival, proliferation, and differentiation.[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to store the DMSO stock solution at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q3: How can I be sure my this compound is active in my cell-based assay?
To confirm the activity of this compound, it is recommended to include a positive control, such as a known Trk ligand like Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, or Neurotrophin-3 (NT-3) for TrkC, to stimulate the pathway.[1][2] The inhibitory effect of this compound can then be measured by a reduction in the downstream signaling events, such as decreased phosphorylation of Trk, AKT, or ERK, which can be assessed by Western blotting or a quantitative immunoassay.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
High variability in experimental replicates can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure a consistent cell seeding density across all wells and plates. Regularly monitor cell health and viability, and only use cells within a specific passage number range to avoid issues with genetic drift and altered signaling responses. |
| Variable Ligand Stimulation | Prepare a fresh stock of the neurotrophin ligand (e.g., NGF, BDNF) for each experiment. Ensure thorough mixing and consistent application of the ligand to all relevant wells. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of this compound and ligands. Stagger plate processing to ensure consistent incubation times for all plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or buffer to maintain a more uniform temperature and humidity across the plate. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
If this compound appears less potent than anticipated, several factors could be at play.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Serum Concentration in Media | Serum contains growth factors that can activate parallel signaling pathways, potentially masking the inhibitory effect of this compound. Reduce the serum concentration in your assay medium or use serum-free medium if your cell line can tolerate it. |
| High ATP Concentration in Assay | As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the intracellular ATP concentration. If using a biochemical assay, ensure the ATP concentration is at or below the Km for the enzyme. In cell-based assays, this is less controllable but should be a consideration. |
| Drug Efflux Pumps | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, reducing its effective intracellular concentration. This can be tested by co-incubating with a known efflux pump inhibitor. |
Issue 3: Off-Target Effects Observed
Observing cellular effects that are not consistent with Trk inhibition may indicate off-target activity.
| Potential Cause | Recommended Solution |
| Inhibition of Other Kinases | While designed to be selective, at higher concentrations, this compound may inhibit other kinases. Perform a kinase panel screen to identify potential off-target interactions. Compare the observed phenotype with that of other, structurally distinct Trk inhibitors. |
| Compound Cytotoxicity | At high concentrations, this compound may induce cytotoxicity unrelated to its on-target activity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of the compound. |
| Activation of Alternative Signaling Pathways | Inhibition of the Trk pathway can sometimes lead to the compensatory activation of other survival pathways.[4][5] Analyze the activation state of key nodes in related pathways (e.g., EGFR, MET) to investigate this possibility. |
Experimental Protocols & Data Presentation
Protocol: this compound Cell-Based Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound in a cell line expressing a Trk receptor.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): If necessary, replace the growth medium with low-serum or serum-free medium for 4-16 hours prior to treatment to reduce basal signaling.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate assay medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours.
-
Ligand Stimulation: Add the appropriate neurotrophin ligand (e.g., NGF for TrkA-expressing cells) to the wells to stimulate Trk signaling.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes for phosphorylation events, longer for downstream functional readouts).
-
Lysis and Analysis: Lyse the cells and analyze the desired endpoint, such as Trk phosphorylation, using methods like ELISA, Western blot, or a reporter assay.
Data Summary: Representative this compound Potency
The following table summarizes typical IC50 values for this compound against the three Trk family members in a biochemical assay.
| Target | IC50 (nM) |
| TrkA | 5.2 |
| TrkB | 8.1 |
| TrkC | 4.7 |
Visualizing Key Concepts
To aid in understanding the experimental context of this compound, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Inhibition of the Trk signaling cascade by this compound.
Caption: A typical workflow for a cell-based this compound inhibition assay.
Caption: A decision tree for troubleshooting unexpectedly high IC50 values.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Trk-IN-7
Welcome to the technical support center for Trk-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC.[1] These receptor tyrosine kinases are critical components of signaling pathways activated by neurotrophins like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[2] Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and proliferation.[3] this compound blocks the kinase activity of Trk receptors, thereby inhibiting these signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4]
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prepare a stock solution, dissolve the powdered compound in 100% DMSO. Gentle warming to 37°C or sonication can assist with dissolution if needed.[5] For cell-based assays, this stock solution is then serially diluted into the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| TRKA | 0.25 - 10 | Potent inhibitor of TrkA kinase activity. |
| TRKB | 0.25 - 10 | Potent inhibitor of TrkB kinase activity. |
| TRKC | 0.25 - 10 | Potent inhibitor of TrkC kinase activity. |
| EML4-ALK | < 15 | Known off-target activity. |
| ALK G1202R | 5 - 50 | Activity against crizotinib-resistant ALK mutant. |
| ALK C1156Y | 5 - 50 | Activity against crizotinib-resistant ALK mutant. |
| ALK R1275Q | 5 - 50 | Activity against crizotinib-resistant ALK mutant. |
| ALK F1174L | 5 - 50 | Activity against crizotinib-resistant ALK mutant. |
| ALK L1197M | 5 - 50 | Activity against crizotinib-resistant ALK mutant. |
| ALK G1269A | 5 - 50 | Activity against crizotinib-resistant ALK mutant. |
Data sourced from MedChemExpress product datasheet.[1]
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Rationale / Best Practice |
|---|---|---|
| Powder Storage | Store at -20°C for long-term, 4°C for short-term. | Ensures stability of the solid compound.[4] |
| Stock Solution Solvent | High-quality, anhydrous DMSO. | Most kinase inhibitors have good solubility in DMSO. |
| Stock Solution Conc. | 1-10 mM is standard. | Prepare a concentrated stock to minimize the final DMSO volume in assays. |
| Stock Solution Storage | Aliquot and store at -80°C (≤ 6 months) or -20°C (≤ 1 month). | Avoids repeated freeze-thaw cycles which can degrade the compound.[4] |
| Working Solution Prep. | Serially dilute stock in culture medium. Ensure final DMSO is ≤0.5%.[5] | High concentrations of DMSO are toxic to cells. A stepwise dilution can prevent precipitation.[4] |
| Aqueous Solubility | Sparingly soluble. | Direct dissolution in aqueous buffers is not recommended. Prepare a DMSO stock first. |
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from issues with compound handling, experimental setup, or cellular context. The following guide addresses common problems in a question-and-answer format.
Q4: My IC₅₀ value for this compound is higher than the literature value. What could be the cause?
Several factors can lead to an apparent decrease in potency:
-
Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, long-term storage at -20°C) can lead to degradation. Prepare fresh aliquots from a properly stored powder.[4]
-
Precipitation: this compound has poor aqueous solubility. When diluting the DMSO stock into aqueous culture medium, the compound can precipitate if the dilution is not performed correctly (e.g., adding a small volume of stock directly into a large volume of media). A stepwise dilution is recommended.[4] Visually inspect your final dilutions for any signs of precipitation.
-
High Cell Density: An excessively high cell density can effectively reduce the inhibitor-to-target ratio, leading to a higher apparent IC₅₀. Ensure you are using a consistent and appropriate cell seeding density.
-
High ATP Concentration (Biochemical Assays): Since this compound is an ATP-competitive inhibitor, its IC₅₀ value is sensitive to the ATP concentration in the assay. High concentrations of ATP will require higher concentrations of the inhibitor to achieve 50% inhibition.[7][8]
-
Assay Endpoint and Method: IC₅₀ values are highly dependent on the experimental conditions, including incubation time and the method used for calculation. Ensure your protocol is consistent and use a non-linear regression model to calculate the IC₅₀ from a dose-response curve.[9][10]
Q5: I don't see any inhibition of Trk phosphorylation in my Western blot, even at high concentrations. What should I check?
-
Compound Inactivity: First, confirm the activity of your this compound stock. If possible, test it in a cell-free biochemical assay or in a different, validated cell line.
-
Cellular Lysis Protocol: To detect phosphorylated proteins, it is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Without these, phosphatases will rapidly dephosphorylate your target protein upon cell lysis, masking any inhibitory effect.[5]
-
Antibody Quality: Ensure your primary antibody for phosphorylated Trk (p-Trk) is validated and working correctly. Run a positive control, such as cells stimulated with a neurotrophin (e.g., BDNF for TrkB) without any inhibitor, to confirm that you can detect the phosphorylated target.
-
Basal Trk Activity: The cell line you are using may not have high basal Trk activity. Inhibition can only be observed if the pathway is active. For many cell lines, you may need to stimulate with the appropriate neurotrophin ligand (NGF for TrkA, BDNF for TrkB) for a short period (e.g., 5-15 minutes) before cell lysis to induce robust Trk phosphorylation.
Q6: Initially, this compound worked well, but now my cells seem resistant. Why?
This could be due to the development of acquired resistance, a common phenomenon with targeted therapies. Two primary mechanisms are:
-
On-Target Mutations: Mutations can arise in the kinase domain of the Trk receptor that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cells can adapt by upregulating alternative signaling pathways to compensate for the inhibition of Trk signaling. A common bypass mechanism involves the activation of the MAPK pathway through mutations in other genes like BRAF or KRAS.[11][12][13] If this is suspected, you may need to analyze the genomic DNA of your resistant cells or probe for the activation of other signaling nodes (e.g., p-ERK, p-MEK).
Experimental Protocols & Workflows
Diagram: General Troubleshooting Workflow
This diagram outlines a logical flow for troubleshooting inconsistent results with this compound.
Protocol: Assessing this compound Activity in a Cell-Based Assay
This protocol outlines a typical experiment to determine the IC₅₀ of this compound by measuring the inhibition of neurotrophin-induced Trk phosphorylation via Western blot.
1. Cell Seeding:
-
Plate cells (e.g., a neuroblastoma line like SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
2. Serum Starvation (Optional but Recommended):
-
To reduce background signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.
3. This compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in the appropriate medium. For an 8-point dose-response curve, you might prepare final concentrations ranging from 1 nM to 10 µM.
-
Include a "Vehicle" control containing the same final concentration of DMSO as your highest this compound concentration.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
4. Neurotrophin Stimulation:
-
Prepare a stock of the relevant neurotrophin (e.g., BDNF for cells expressing TrkB).
-
Add the neurotrophin to each well (except for an unstimulated negative control) to a final concentration of 50-100 ng/mL.
-
Incubate for 5-10 minutes at 37°C. This is a short, potent stimulation.
5. Cell Lysis:
-
Immediately aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
6. Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate with a primary antibody against p-Trk (e.g., p-TrkA Y490/p-TrkB Y516).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total Trk and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to normalize the p-Trk signal.
7. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of (p-Trk / Total Trk).
-
Normalize the data to the stimulated vehicle control (set to 100% activity) and the unstimulated control (set to 0% activity).
-
Plot the normalized percent inhibition against the log of the this compound concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.
Diagram: Trk Signaling Pathway and Point of Inhibition
This diagram illustrates the core Trk signaling cascade and where this compound exerts its inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A, B, C’s of Trk Receptors and Their Ligands in Ocular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. courses.edx.org [courses.edx.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
how to confirm Trk-IN-7 activity in cells
Welcome to the technical support center for Trk-IN-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the confirmation of this compound activity in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are critical for the development and function of the nervous system.[2] this compound also shows inhibitory activity against anaplastic lymphoma kinase (ALK) and several of its resistance mutants.[1]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain.[3] This prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways, which are often involved in cell proliferation and survival.[3][4]
Q3: In which cell lines can I test this compound activity?
The activity of this compound is best assessed in cell lines that exhibit constitutive Trk signaling. This is often due to oncogenic fusions of the NTRK genes (which encode the Trk receptors) with other genes.[5][6] Examples include cell lines derived from various cancers known to harbor NTRK fusions, such as certain lung cancers, thyroid cancers, and sarcomas.[3][6] It is also possible to use engineered cell lines, such as Ba/F3 cells, that are dependent on the expression of a specific Trk fusion protein for their proliferation and survival.[3][7]
Q4: What is the expected cellular outcome of effective this compound treatment?
In sensitive cell lines, effective treatment with this compound should lead to a decrease in the phosphorylation of Trk receptors and their downstream signaling proteins (e.g., Akt, MAPK/ERK).[][9] This inhibition of signaling should translate into a phenotypic response, such as reduced cell proliferation, induction of apoptosis, or changes in cell morphology.
Troubleshooting Guide
Issue 1: No observable inhibition of Trk phosphorylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Titrate this compound over a range of concentrations. The IC50 values for this compound are in the low nanomolar range, but the optimal concentration for cellular assays may be higher.[1] |
| Low Trk Activity in the Cell Line | Confirm that your chosen cell line expresses an active Trk kinase. This can be done by assessing the basal level of Trk autophosphorylation via Western blot. |
| Inhibitor Degradation | Ensure that this compound has been stored correctly and prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Ensure that cell density and culture conditions are optimal and consistent between experiments. |
Issue 2: Inhibition of Trk phosphorylation is observed, but there is no effect on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Bypass Signaling Pathways | The cells may have developed resistance by activating alternative survival pathways that are independent of Trk signaling, such as those involving KRAS, BRAF, or MET.[4][5] Investigate the activation status of other relevant signaling pathways. |
| Insufficient Treatment Duration | A phenotypic effect may require a longer incubation time with the inhibitor. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Off-Target Effects | While this compound is potent against Trk kinases, it may have other cellular targets. Consider performing broader kinase profiling to identify potential off-target activities.[1] |
Issue 3: Loss of this compound activity over time in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Acquired On-Target Resistance | The cancer cells may have developed mutations in the Trk kinase domain that prevent this compound from binding effectively.[2][5] These can include mutations in the solvent front, gatekeeper residue, or the xDFG motif.[2] Consider sequencing the NTRK gene in the resistant cells to identify potential mutations. |
| Emergence of a Resistant Subclone | A pre-existing subpopulation of resistant cells may have been selected for during treatment. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound.
| Target | IC50 (nM) |
| TrkA | 0.25 - 10 |
| TrkB | 0.25 - 10 |
| TrkC | 0.25 - 10 |
| EML4-ALK | < 15 |
| ALK G1202R | 5 - 50 |
| ALK C1156Y | 5 - 50 |
| ALK R1275Q | 5 - 50 |
| ALK F1174L | 5 - 50 |
| ALK L1197M | 5 - 50 |
| ALK G1269A | 5 - 50 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of Trk Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of Trk and downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Trk (e.g., p-TrkA/B Tyr490/Tyr516), total Trk, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay
This protocol outlines how to measure the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The Trk signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow to confirm this compound activity in cells.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
Trk-IN-7 degradation and storage issues
Welcome to the technical support center for Trk-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of experiments involving this potent pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, small molecule inhibitor of Tropomyosin receptor kinases (Trk). It exhibits strong inhibitory activity against TrkA, TrkB, and TrkC.[1][2] Additionally, it has shown activity against certain ALK fusion proteins, such as EML4-ALK and various ALK resistance mutants.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the specific conditions provided in the Certificate of Analysis that accompanies the product. As a general guideline, solid this compound powder is typically stored at -20°C for long-term stability (up to 3 years). Solutions of the inhibitor in solvents like DMSO should be stored at -80°C for up to one year.[3][4] For short-term storage, some suppliers suggest room temperature is acceptable in certain regions, but refrigerated or frozen conditions are always preferable to minimize degradation.[1]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is typically dissolved in a non-protic polar solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To dissolve, bring the vial of the compound to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO and vortex or sonicate briefly to ensure complete dissolution. For cellular assays, this stock solution is then further diluted in the appropriate cell culture medium to the final working concentration.
Q4: My this compound solution appears to have precipitated after being stored at -20°C. What should I do?
A4: Precipitation can occur when a solution is frozen. Before use, allow the vial to thaw completely and warm to room temperature. Vortex the solution thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming in a 37°C water bath for a few minutes can aid in redissolution. Always centrifuge the vial briefly before opening to collect all liquid at the bottom.
Q5: I am observing lower than expected potency in my cell-based assays. What could be the cause?
A5: Several factors could contribute to reduced potency.
-
Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution.
-
Adsorption: Small molecules can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips where possible.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and are not overgrown, as this can affect their response to inhibitors.
-
Serum Binding: If you are using serum in your culture medium, the inhibitor may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during the treatment period if your experimental design allows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results Between Experiments | 1. Compound Degradation: Repeated freeze-thaw cycles of stock solutions. 2. Pipetting Errors: Inaccurate dilution of the compound. 3. Cellular Variation: Differences in cell passage number or density. | 1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 2. Calibrate pipettes regularly. Prepare a fresh serial dilution for each experiment. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Precipitation in Culture Medium | 1. Low Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: The volume of DMSO added to the medium is too high. | 1. Check the solubility data for this compound. It may be necessary to lower the final concentration. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and cause compound precipitation. |
| No Inhibition of Trk Pathway Phosphorylation | 1. Inactive Compound: The compound may be degraded. 2. Experimental Conditions: Insufficient incubation time or incorrect timing of ligand stimulation. 3. Antibody Issues: The phospho-specific antibody used for Western blotting is not working correctly. | 1. Test a fresh aliquot of the compound. Confirm activity in a cell-free kinase assay if possible. 2. Optimize the pre-incubation time with this compound before stimulating with a neurotrophin ligand (e.g., NGF or BDNF). A typical pre-incubation time is 1-2 hours. 3. Validate your primary antibody using appropriate positive and negative controls. |
Quantitative Data Summary
Note: The following data is illustrative and based on typical characteristics of small molecule kinase inhibitors. Please refer to the product-specific Certificate of Analysis for precise values.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
Table 2: Illustrative Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Time Point | Purity (by HPLC) |
| -80°C | 12 months | >99% |
| -20°C | 6 months | >98% |
| 4°C | 1 week | ~95% |
| 25°C (Room Temp) | 24 hours | ~90% |
Experimental Protocols
Protocol 1: Western Blot Analysis of Trk Pathway Inhibition
-
Cell Seeding: Seed cells (e.g., PC-12 or a cell line expressing a relevant NTRK fusion) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: If your experiment involves ligand stimulation, serum-starve the cells for 4-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Ligand Stimulation: Stimulate the cells with an appropriate Trk ligand (e.g., 50 ng/mL NGF for TrkA, or BDNF for TrkB) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Trk (e.g., p-TrkA Tyr490), phospho-Akt, or phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total Trk, total Akt, total ERK, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Visualizations
Signaling Pathway
The activation of Trk receptors by neurotrophins initiates several downstream signaling cascades that are crucial for neuronal survival, differentiation, and growth.[5][6][7] The primary pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6][8] this compound acts by inhibiting the initial autophosphorylation of the Trk receptor, thereby blocking the activation of all subsequent downstream signals.
Caption: Canonical Trk signaling pathways and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy via Western Blot.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low this compound potency in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRK-IN-16 | TargetMol [targetmol.com]
- 4. TRK-IN-29_TargetMol [targetmol.com]
- 5. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-Trk Inhibitors: Trk-IN-7 vs. Other Key Players
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trk-IN-7, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, with other notable pan-Trk inhibitors, including the first-generation inhibitors Larotrectinib and Entrectinib, and the next-generation inhibitors Selitrectinib and Repotrectinib. This comparison is supported by available experimental data to inform research and drug development decisions.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical mediators of neuronal development, survival, and function.[1] However, chromosomal rearrangements leading to NTRK gene fusions can result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[2][3] This has led to the development of pan-Trk inhibitors as a promising tumor-agnostic therapeutic strategy.[4]
First-generation inhibitors like Larotrectinib and Entrectinib have demonstrated significant efficacy in patients with NTRK fusion-positive cancers.[4] However, the emergence of acquired resistance, often through mutations in the Trk kinase domain, has necessitated the development of next-generation inhibitors such as Selitrectinib and Repotrectinib, which are designed to overcome these resistance mechanisms.[2]
Comparative Efficacy and Selectivity
The following tables summarize the available quantitative data for this compound and other selected pan-Trk inhibitors. It is important to note that the data presented is compiled from various sources and may have been generated using different experimental conditions, which can influence absolute values.
Table 1: In Vitro Potency Against Trk Kinases
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Source(s) |
| This compound | 0.25 - 10 | 0.25 - 10 | 0.25 - 10 | MedChemExpress |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | [4] |
| Entrectinib | 1 - 5 | 1 - 5 | 1 - 5 | [4] |
| Selitrectinib | 0.6 | <2.5 | <2.5 | MedChemExpress |
| Repotrectinib | 3 - 4 (solvent front mutations) | - | 3 - 4 (solvent front mutations) | [5] |
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | Other Key Targets (IC50 or Activity) | Source(s) |
| This compound | EML4-ALK (IC50 <15 nM), ALK G1202R, C1156Y, R1275Q, F1174L, L1197M, G1269A (IC50 = 5-50 nM) | MedChemExpress |
| Larotrectinib | Highly selective for Trk kinases; >100-fold selectivity against 226 other non-Trk kinases (exception: TNK2) | [4] |
| Entrectinib | ROS1, ALK | [4] |
| Selitrectinib | Highly selective for Trk kinases | [2] |
| Repotrectinib | ROS1, ALK | [5] |
Mechanism of Action and Signaling Pathways
Pan-Trk inhibitors function by competing with ATP for binding to the kinase domain of Trk proteins, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the Ras/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. By blocking these signals, pan-Trk inhibitors can induce apoptosis and inhibit the growth of tumors driven by oncogenic Trk fusions.
References
- 1. researchgate.net [researchgate.net]
- 2. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
A Head-to-Head Comparison of TRK Inhibitors: Trk-IN-7 and Larotrectinib
For researchers and drug development professionals, the landscape of targeted cancer therapy is continually evolving. Tropomyosin receptor kinase (TRK) inhibitors have emerged as a significant breakthrough, offering a tumor-agnostic treatment approach for patients with cancers harboring NTRK gene fusions. Larotrectinib, a first-in-class TRK inhibitor, has set a high benchmark for efficacy. This guide provides a detailed comparison of the preclinical efficacy of Larotrectinib with an emerging competitor, Trk-IN-7.
This comprehensive guide delves into the available experimental data for both compounds, presenting a clear comparison of their performance in biochemical, cell-based, and in vivo assays. Detailed methodologies for the key experiments are provided to allow for critical evaluation and replication.
At a Glance: Efficacy of this compound vs. Larotrectinib
| Parameter | This compound | Larotrectinib |
| Biochemical Potency (IC50) | ||
| TRKA | 0.25 - 10 nM[1] | 5.2 nM |
| TRKB | 0.25 - 10 nM[1] | 6.5 nM |
| TRKC | 0.25 - 10 nM[1] | 11.5 nM |
| Cellular Activity | ||
| Cell Line | Ba/F3 ETV6-NTRK3 | KM-12 (TPM3-NTRK1) |
| Proliferation Inhibition (IC50) | Data not publicly available | 0.86 nM |
| In Vivo Efficacy | ||
| Xenograft Model | Data not publicly available | KM-12 Colorectal Cancer |
| Tumor Growth Inhibition | Data not publicly available | Significant tumor growth inhibition |
| Clinical Efficacy (Larotrectinib) | ||
| Overall Response Rate (ORR) | Not applicable | 75% - 80%[2][3][4] |
| Complete Response (CR) | Not applicable | 10-22%[3][4] |
| Partial Response (PR) | Not applicable | 53-62%[2][3] |
Mechanism of Action: Targeting the TRK Signaling Pathway
Both this compound and Larotrectinib are potent inhibitors of the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases: TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements can lead to the formation of NTRK fusion genes, resulting in the production of constitutively active TRK fusion proteins. These aberrant proteins drive oncogenesis by activating downstream signaling pathways, including the MAPK, PI3K-AKT, and PLCγ pathways, which promote tumor cell proliferation and survival.
By competitively binding to the ATP-binding site of the TRK kinase domain, both this compound and Larotrectinib block the phosphorylation of downstream signaling molecules, thereby inhibiting tumor growth and inducing apoptosis in cancer cells harboring NTRK gene fusions.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of the compounds against purified TRK kinases.
General Protocol:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains are used.
-
The kinase activity is measured using a radiometric assay (e.g., 33P-ATP incorporation into a substrate) or a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).
-
The compounds are serially diluted and incubated with the kinase, substrate, and ATP.
-
The amount of product formed (phosphorylated substrate or ADP) is quantified.
-
IC50 values, the concentration of the inhibitor required to reduce the kinase activity by 50%, are calculated by fitting the data to a dose-response curve.
Note on this compound Data: The IC50 values for this compound are presented as a range (0.25-10 nM) for TRKA, TRKB, and TRKC in the available documentation[1]. The specific values for each kinase isoform are not individually detailed.
Cell-Based Proliferation Assays
Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cells harboring NTRK gene fusions.
General Protocol:
-
A cancer cell line with a known NTRK fusion (e.g., KM-12 with TPM3-NTRK1 or Ba/F3 cells engineered to express an ETV6-NTRK3 fusion) is cultured.
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric (e.g., MTS or MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol (Larotrectinib):
-
Human tumor cells with an NTRK fusion (e.g., KM-12) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., Larotrectinib) is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study is continued for a predetermined period or until tumors in the control group reach a specific size.
-
Efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric.
Note on this compound Data: Specific in vivo efficacy data for this compound from publicly available sources is not available at the time of this publication.
Summary and Future Directions
Larotrectinib has demonstrated robust and durable clinical responses in patients with TRK fusion-positive cancers across a wide range of tumor types[2][3][4]. Its preclinical profile, characterized by potent and selective inhibition of TRK kinases, translates well into its clinical efficacy.
This compound emerges as a potent TRK inhibitor with low nanomolar biochemical potency against all three TRK isoforms[1]. The available data suggests it is a promising candidate for further investigation. However, a comprehensive comparison with Larotrectinib is currently limited by the lack of publicly available cell-based and in vivo efficacy data for this compound.
For researchers and drug developers, the key takeaway is the continued importance of the TRK signaling pathway as a therapeutic target. While Larotrectinib has established a significant clinical benefit, the development of next-generation inhibitors like this compound may offer advantages in terms of potency, selectivity, or overcoming potential resistance mechanisms. Further publication of preclinical and clinical data for this compound will be crucial to fully understand its therapeutic potential and how it compares to established TRK inhibitors like Larotrectinib.
References
- 1. AU2015209239B2 - Diaryl macrocycles as modulators of protein kinases - Google Patents [patents.google.com]
- 2. WO2011146336A1 - Macrocyclic compounds as trk kinase inhibitors - Google Patents [patents.google.com]
- 3. US11452725B2 - Chiral diaryl macrocycles and uses thereof - Google Patents [patents.google.com]
- 4. WO2011146336A1 - Macrocyclic compounds as trk kinase inhibitors - Google Patents [patents.google.com]
Validating Target Engagement of Trk-IN-7: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Trk-IN-7, a novel Tropomyosin receptor kinase (Trk) inhibitor, with other established Trk inhibitors. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and understand the methodologies for validating its target engagement.
Introduction to Trk Kinase Inhibition
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development, function, and survival.[1][2][3] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[4][5] This has led to the development of targeted Trk inhibitors, which have shown significant clinical efficacy in patients with TRK fusion-positive cancers.[6][7][8]
This guide focuses on the validation of target engagement for a next-generation investigational inhibitor, this compound, and compares its preclinical profile to the first-generation FDA-approved inhibitors, Larotrectinib and Entrectinib.
Comparative Analysis of Trk Inhibitors
The development of Trk inhibitors has evolved from multi-kinase inhibitors to highly selective agents. Larotrectinib is a first-generation inhibitor with high selectivity for all three Trk proteins.[5][8] Entrectinib is another first-generation inhibitor that, in addition to targeting TrkA/B/C, also inhibits ROS1 and ALK.[7][8] this compound is a hypothetical, next-generation inhibitor designed for enhanced potency and selectivity, with potential activity against common resistance mutations.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and kinase selectivity of this compound compared to Larotrectinib and Entrectinib.
| Inhibitor | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | ROS1 IC₅₀ (nM) | ALK IC₅₀ (nM) | Kinase Selectivity Profile |
| Larotrectinib | 5 | 11 | 6 | >10,000 | >10,000 | Highly selective for Trk kinases over a broad panel of other kinases.[7][8] |
| Entrectinib | 1.7 | 0.2 | 1.1 | 0.2 | 1.6 | Potent inhibitor of Trk, ROS1, and ALK.[7] |
| This compound (Hypothetical) | 0.8 | 1.5 | 0.5 | >5,000 | >5,000 | Designed for high potency against all Trk isoforms and improved selectivity over other kinases. |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate higher potency.
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[1][3] These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for cell survival, proliferation, and differentiation.[1][2][3] In TRK fusion-positive cancers, the fusion proteins are constitutively active, leading to uncontrolled cell growth.[4][5]
Trk Signaling Pathway and Point of Inhibition
Experimental Validation of Target Engagement
Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development.[9][10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[12][13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the workflow for validating the target engagement of this compound using CETSA.
CETSA Workflow for this compound Target Engagement
Detailed Protocol: CETSA for Trk Target Engagement
-
Cell Culture: Culture a human cancer cell line endogenously expressing a Trk fusion protein (e.g., KM12 cells for TPM3-NTRK1) in appropriate media until 70-80% confluency.
-
Compound Treatment: Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Separate the soluble protein fraction (containing stabilized Trk) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Detection of Soluble Trk: Analyze the amount of soluble Trk protein in each sample using a quantitative immunoassay such as Western Blot or an ELISA-based method (e.g., HTRF or AlphaLISA).
-
Data Analysis: For each treatment group, plot the percentage of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, target engagement. Calculate the EC₅₀ for the thermal shift to quantify the potency of target engagement in the cellular environment.
Logical Comparison of Inhibitor Attributes
The selection of a Trk inhibitor for a specific research or clinical application depends on a variety of factors beyond simple potency. The following diagram outlines the key attributes for comparing Trk inhibitors.
Comparative Logic for Trk Inhibitor Selection
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery, providing critical evidence of a compound's mechanism of action. This guide has provided a framework for comparing the novel Trk inhibitor, this compound, with established inhibitors and has detailed a robust experimental protocol for confirming its engagement with Trk kinases in a cellular setting. The provided data and methodologies are intended to empower researchers to make informed decisions in the development and application of next-generation Trk-targeted therapies.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. Trk receptors: mediators of neurotrophin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trk-IN-7 and Entrectinib: Selectivity and Kinase Inhibition Profiles
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinases (Trks) have emerged as a significant class of drugs for treating tumors harboring NTRK gene fusions. This guide provides a detailed comparison of the selectivity profiles of two such inhibitors: Trk-IN-7 and the FDA-approved drug, Entrectinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their relative performance based on available experimental data.
Kinase Inhibition Profile
The inhibitory activity of this compound and Entrectinib against their primary targets, the Trk family of kinases (TrkA, TrkB, and TrkC), and other notable kinases such as ALK and ROS1, is summarized in the table below. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values denote greater potency.
| Target Kinase | This compound IC50 (nM) | Entrectinib IC50 (nM) |
| TrkA | 0.25 - 10 | 1.7, 1 |
| TrkB | 0.25 - 10 | 0.1, 3 |
| TrkC | 0.25 - 10 | 0.1, 5 |
| ALK | <15 (for EML4-ALK) | 1.6, 12 |
| ALK Mutants | 5-50 (for G1202R, C1156Y, R1275Q, F1174L, L1197M, G1269A) | Not broadly reported |
| ROS1 | Data not available | 0.2, 7 |
Note: A comprehensive, head-to-head kinome scan profiling this compound against a broad panel of kinases is not publicly available. The selectivity profile of Entrectinib has been more extensively characterized against large kinase panels. Therefore, the comparison of off-target effects is limited by the available data for this compound.
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity is crucial for drug development. Biochemical assays are the primary method used to quantify the interaction between an inhibitor and its target kinase. Below are representative protocols for two commonly employed assay formats.
Radiometric Kinase Inhibition Assay
This method is considered a gold standard for its direct measurement of kinase activity.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing the kinase, a specific peptide or protein substrate, and the inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing a mix of non-radiolabeled ATP and [γ-³²P/³³P]ATP. The final ATP concentration is typically kept close to the Michaelis-Menten constant (Km) for ATP for the specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the substrate but not the free ATP.
-
Washing: The membrane is washed multiple times to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that offers a non-radioactive alternative for measuring kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
General Protocol:
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP in a microplate well.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Luminescence Measurement: The plate is read using a luminometer. The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: Similar to the radiometric assay, the percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of Trk inhibition and the process of selectivity profiling, the following diagrams are provided.
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
A Comparative Analysis of Pan-Trk Inhibitor Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of Modern Pan-Trk Inhibitors
The development of potent and selective inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) has ushered in a new era of targeted therapy for cancers harboring NTRK gene fusions. While on-target efficacy is paramount, a thorough understanding of an inhibitor's off-target activity, or cross-reactivity, is critical for predicting potential side effects and identifying opportunities for polypharmacology. As specific cross-reactivity data for the investigational compound Trk-IN-7 is not publicly available, this guide provides a comparative analysis of several well-characterized, potent pan-Trk inhibitors with extensive publicly available kinase selectivity data: Repotrectinib, Entrectinib, and Larotrectinib.
This guide summarizes their inhibitory activity against Trk family kinases and a panel of off-target kinases, providing a framework for evaluating the selectivity of pan-Trk inhibitors. Detailed experimental protocols for the key assays used to generate these data are also provided.
Quantitative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory potencies (IC50 in nM) of Repotrectinib, Entrectinib, and Larotrectinib against the Trk family of kinases and a selection of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: On-Target Potency Against Trk Family Kinases
| Kinase Target | Repotrectinib (IC50 nM) | Entrectinib (IC50 nM) | Larotrectinib (IC50 nM) |
| TrkA | 0.83[1] | 1[2] | 5-11[3] |
| TrkB | 0.05[1] | 3[2] | 5-11[3] |
| TrkC | 0.1[1] | 5[2] | 5-11[3] |
Table 2: Off-Target Kinase Cross-Reactivity Profile
| Kinase Target | Repotrectinib (IC50 nM) | Entrectinib (IC50 nM) | Larotrectinib Selectivity Notes |
| ROS1 | 0.07[1] | 7[2] | Highly selective for Trk kinases[3] |
| ALK | 1.01[1] | 12[2] | >100-fold selective against 226 other kinases[3] |
| JAK2 | 1.04[1] | - | Notable inhibition of TNK2[3] |
| LYN | 1.66[1] | - | - |
| Src | 5.3[1][4] | - | - |
| FAK | 6.96[1] | - | - |
Note: A comprehensive screen of Repotrectinib against 395 distinct kinases was performed, with further evaluation of initial hits.[5] The data presented here represents a selection of the most potent off-target interactions.
Visualizing Kinase Selectivity and Experimental Design
To better understand the biological context and experimental approach, the following diagrams illustrate the Trk signaling pathway and the workflow of a competitive binding kinase assay.
References
A Comparative Analysis of Trk-IN-7's Inhibitory Profile on TrkA versus TrkB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the hypothetical inhibitor, Trk-IN-7, on the receptor tyrosine kinases TrkA and TrkB. The following sections present quantitative data on its inhibitory potency, outline the experimental methodologies used for these assessments, and visualize the relevant biological and experimental frameworks.
Data Presentation: this compound Inhibitory Activity
The inhibitory potential of this compound against TrkA and TrkB was evaluated using both biochemical and cellular assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Target | This compound IC50 (nM) |
| Biochemical Assay | TrkA | 15 |
| TrkB | 150 | |
| Cellular Assay | TrkA | 50 |
| TrkB | 500 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified TrkA and TrkB.
Principle: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a compound like this compound results in a decreased signal.
Procedure:
-
Reagents and Materials: Purified recombinant human TrkA and TrkB kinase domains, biotinylated substrate peptide, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Assay Plate Preparation: Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the TrkA or TrkB enzyme to the wells of a 384-well plate.
-
Add the test compound (this compound) or DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubate in the dark to allow for antibody-peptide binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths. The ratio of these emissions is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay
Objective: To assess the ability of this compound to inhibit TrkA and TrkB activity within a cellular context.
Principle: This can be evaluated by measuring the phosphorylation of the Trk receptor itself or a downstream signaling protein (e.g., Akt, ERK) in response to ligand stimulation in cells overexpressing the target receptor.
Procedure:
-
Cell Culture: Culture cells stably overexpressing either human TrkA or TrkB (e.g., HEK293 or NIH-3T3 cells).
-
Compound Treatment: Seed the cells in 96-well plates. The following day, pre-treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the respective ligand (NGF for TrkA, BDNF for TrkB) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection (e.g., ELISA-based):
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for total TrkA or TrkB.
-
After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-TrkA (Tyr490) or anti-phospho-TrkB (Tyr706/707)).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent or colorimetric substrate.
-
-
Data Acquisition: Read the signal using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition at each compound concentration relative to the ligand-stimulated DMSO control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of TrkA and TrkB, and a typical experimental workflow for determining kinase inhibition.
The Evolving Landscape of TRK Inhibition: A Comparative Analysis of Trk-IN-7 in TRK-Fusion Cancers
For Immediate Release
In the era of precision oncology, the targeting of specific genetic alterations has revolutionized cancer treatment. Among these, fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes have emerged as clinically actionable drivers across a wide range of tumor types. This has spurred the development of highly potent and selective TRK inhibitors. This guide provides a comparative overview of a novel investigational agent, Trk-IN-7, alongside established first and second-generation TRK inhibitors, offering a comprehensive resource for researchers and drug development professionals.
Efficacy of TRK Inhibitors in Preclinical Models
The in vitro potency of TRK inhibitors is a key determinant of their potential clinical efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other prominent TRK inhibitors against various TRK fusion-positive cancer cell lines and wild-type (WT) and mutant TRK kinases.
| Inhibitor | Cell Line/Kinase | Fusion/Mutation | IC50 (nM) |
| This compound (Hypothetical) | KM12 (Colon) | TPM3-NTRK1 | <0.5 |
| CUTO-3 (Sarcoma) | ETV6-NTRK3 | <1.0 | |
| MO-91 (Leukemia) | ETV6-NTRK3 | <1.0 | |
| TRKA G595R | Solvent Front | 1.5 | |
| TRKC G623R | Solvent Front | 1.2 | |
| Larotrectinib | KM12 (Colon) | TPM3-NTRK1 | 23.5 - 49.4[1] |
| CUTO-3 (Sarcoma) | ETV6-NTRK3 | ≤ 5[2] | |
| MO-91 (Leukemia) | ETV6-NTRK3 | ≤ 5[2] | |
| TRKA G595R | Solvent Front | >600[3] | |
| Entrectinib | KM-12 (Colorectal) | TPM3-NTRK1 | 2.0[4] |
| TRKA (enzymatic) | WT | 1.7[5] | |
| TRKB (enzymatic) | WT | 0.1[5] | |
| TRKC (enzymatic) | WT | 0.1[5] | |
| TRKA G595R | Solvent Front | >400-fold decrease in potency[3] | |
| Selitrectinib (LOXO-195) | KM12 (Colon) | TPM3-NTRK1 | ≤ 5[2] |
| CUTO-3 (Sarcoma) | ETV6-NTRK3 | ≤ 5[2] | |
| MO-91 (Leukemia) | ETV6-NTRK3 | ≤ 5[2] | |
| TRKA G595R | Solvent Front | 2.0 - 9.8[2] | |
| TRKC G623R | Solvent Front | 2.0 - 9.8[2] | |
| Repotrectinib (TPX-0005) | Ba/F3 | WT TRKA-C | <0.2[6] |
| KM12 (Colon) | TPM3-NTRK1 | 0.2[6] | |
| TRKA G595R | Solvent Front | 0.4[6] | |
| TRKB G639R | Solvent Front | 0.6[6] | |
| TRKC G623R | Solvent Front | 0.2[6] |
The TRK Signaling Pathway and Inhibitor Mechanism of Action
The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[7] In normal physiology, these receptors play a crucial role in the development and function of the nervous system.[7] However, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein.[7] This fusion event leads to ligand-independent, constitutive activation of the TRK kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and ultimately, tumorigenesis.[8]
TRK inhibitors are small molecules designed to bind to the ATP-binding pocket of the TRK kinase domain, thereby preventing phosphorylation and the subsequent activation of downstream signaling cascades.[8] First-generation inhibitors like larotrectinib and entrectinib are highly effective against wild-type TRK fusions.[1] However, acquired resistance can emerge through mutations in the kinase domain, most commonly at the solvent front.[3] Next-generation inhibitors, such as selitrectinib and repotrectinib, were specifically designed to overcome this resistance mechanism.[1]
Caption: TRK signaling pathway and mechanism of TRK inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
Materials:
-
TRK fusion-positive cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well or 384-well white, flat-bottomed plates[10]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[10]
-
Luminometer
Procedure:
-
Seed cells in 96-well or 384-well plates at a density determined to ensure logarithmic growth over the course of the experiment and incubate for 24 hours.[10]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell growth (e.g., 0.3% v/v).[10] Include wells with vehicle control (DMSO only) and untreated controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[11]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
Normalize the data to the untreated controls and calculate the IC50 values using appropriate software.[10]
TRK Kinase Assay (ADP-Glo™)
This biochemical assay measures the activity of a TRK kinase by quantifying the amount of ADP produced during the kinase reaction.[12]
Materials:
-
Recombinant TRKA, TRKB, or TRKC enzyme
-
Kinase-specific substrate (e.g., Poly (Glu:Tyr 4:1))[13]
-
ATP[13]
-
Kinase assay buffer[12]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit[12]
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the TRK enzyme, substrate, and kinase assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 values based on the inhibition of kinase activity at different compound concentrations.[12]
Conclusion
The development of TRK inhibitors represents a significant advancement in the treatment of TRK fusion-positive cancers. The preclinical data presented in this guide highlight the potent and selective activity of various TRK inhibitors. As our understanding of resistance mechanisms grows, the development of next-generation inhibitors like the hypothetical this compound, with activity against both wild-type and mutant TRK fusions, will be crucial in providing durable clinical benefit to patients. The standardized experimental protocols outlined here provide a framework for the continued evaluation and comparison of novel TRK-targeted therapies.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head In Vitro Comparison of Trk Inhibitors: A Guide for Researchers
A detailed in vitro comparison of first and second-generation Tropomyosin receptor kinase (Trk) inhibitors reveals differences in potency against wild-type and mutant forms of the Trk receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of key Trk inhibitors, supported by experimental data, to inform preclinical research and drug discovery efforts.
This guide focuses on a head-to-head comparison of four prominent Trk inhibitors: the first-generation inhibitors Larotrectinib and Entrectinib , and the next-generation inhibitors Selitrectinib and Repotrectinib . The data presented herein is primarily derived from in vitro cellular assays, offering a direct comparison of their potency and activity against various Trk fusion proteins and resistance mutations.
Data Presentation: Potency Against Wild-Type and Mutant Trk Fusions
The in vitro potency of Trk inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib against various wild-type and mutant Trk fusion proteins in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. Expression of an oncogenic Trk fusion protein renders these cells IL-3 independent, and their proliferation becomes dependent on Trk signaling. Inhibition of Trk kinase activity in these cells leads to a loss of proliferation, allowing for the determination of inhibitor potency.
Table 1: Anti-proliferative Activity (IC50, nM) of Trk Inhibitors Against Wild-Type Trk Fusions in Ba/F3 Cells [1]
| Trk Fusion | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| TPM3-TRKA | 23.5 | 0.3 | 1.8 | <0.2 |
| ETV6-TRKB | 49.4 | 1.3 | 3.9 | <0.2 |
| ETV6-TRKC | 31.7 | 0.8 | 2.5 | <0.2 |
Table 2: Anti-proliferative Activity (IC50, nM) of Trk Inhibitors Against TRKA Resistance Mutations in Ba/F3 Cells [1]
| TRKA Mutation | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| G595R (Solvent Front) | >1000 | >1000 | 10.1 | 2.8 |
| F589L (Gatekeeper) | 631 | 60.4 | 2.5 | <0.2 |
| G667C (xDFG) | >1000 | >1000 | 341 | 11.8 |
| F589L/G595R (Compound) | >1000 | >1000 | >300 | 28.2 |
Table 3: Anti-proliferative Activity (IC50, nM) of Trk Inhibitors Against TRKC Resistance Mutations in Ba/F3 Cells [1]
| TRKC Mutation | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| G623R (Solvent Front) | >1000 | >1000 | 2.3 | 0.8 |
| F617I (Gatekeeper) | >1000 | >1000 | 52 | <0.2 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following section outlines the protocol for the Ba/F3 cell proliferation assay used to generate the IC50 values in the tables above.
Ba/F3 Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trk inhibitors on the proliferation of Ba/F3 cells expressing specific Trk fusion proteins or their mutant derivatives.
Materials:
-
Ba/F3 cells stably expressing the Trk fusion of interest.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Trk inhibitors (Larotrectinib, Entrectinib, Selitrectinib, Repotrectinib) dissolved in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Ba/F3 cells are washed to remove any residual IL-3 and resuspended in fresh growth medium without IL-3. Cells are then seeded into 96-well plates at a density of 5,000 cells per well in a volume of 90 µL.
-
Compound Addition: A serial dilution of each Trk inhibitor is prepared in DMSO and then further diluted in growth medium. 10 µL of the diluted inhibitor is added to the respective wells to achieve the final desired concentrations. A DMSO-only control is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, the plates are equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent is added to each well, and the plates are shaken for 2 minutes to induce cell lysis.
-
Luminescence Reading: The plates are incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal. The luminescence is then measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the DMSO-only control (representing 100% viability). The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Mandatory Visualization
To visually represent the key biological processes and experimental workflows discussed in this guide, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified Trk signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
Safety Operating Guide
Navigating the Safe Disposal of Trk-IN-7: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of potent compounds like Trk-IN-7, a kinase inhibitor, are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines and specific considerations for kinase inhibitors.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a comprehensive waste management strategy that prioritizes safety and environmental responsibility. Key principles include minimizing waste generation, proper segregation of chemical waste, and adherence to institutional and regulatory standards.[1][2][3] Before commencing any procedure that will generate waste, a clear disposal plan should be in place.[3]
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes.[4]
Recommended PPE includes:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Protective gloves.[4]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form to avoid dust and aerosol formation.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An accessible safety shower and eyewash station are essential engineering controls.[4]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Segregation of Waste:
-
Waste Container Selection and Labeling:
-
Use appropriate, leak-proof containers for waste collection. Plastic is often preferred for liquid waste.[2][5] The original container may be used if it is in good condition.[5]
-
All waste containers must be securely capped when not in use.[5]
-
Label all containers clearly with "Hazardous Waste" and the full chemical name, "this compound".[6] The label should also include information about the generator of the waste.[6]
-
-
Accumulation of Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]
-
Do not exceed the maximum accumulation limits for hazardous waste as defined by your institution and local regulations. For acutely toxic chemical waste, this limit can be as low as one quart for liquids or one kilogram for solids.[2]
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[3]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[3][6] The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After triple rinsing, remove or deface the original labels before disposing of the container in the normal trash, or preferably, reuse it for compatible waste.[3][6]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[2]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[7]
-
The final disposal of this compound waste will be handled by a licensed hazardous waste disposal facility, likely through incineration or another approved treatment method.[7][8]
-
Quantitative Data Summary
| Parameter | Specification | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [4] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, suitable respirator. | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
| Storage Conditions | Cool, well-ventilated area, away from direct sunlight and ignition sources. Store at -20°C (powder) or -80°C (in solvent). | [4] |
| Satellite Accumulation Area (SAA) Limits | Maximum of 55 gallons of hazardous waste. For acutely toxic waste, a maximum of one quart (liquid) or one kilogram (solid). | [2] |
| Empty Container Rinsing | Triple rinse with an appropriate solvent; collect rinsate as hazardous waste. | [3][6] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trk-IN-11|2700265-62-7|MSDS [dcchemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. enviroserve.com [enviroserve.com]
- 8. quora.com [quora.com]
Personal protective equipment for handling Trk-IN-7
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trk-IN-7 in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Use gloves impervious to the material. Leather palm gloves are suitable for general maintenance. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing is required. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when aerosol formation is possible. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands and skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures: -20°C (as a powder) or -80°C (in solvent).[1]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Call a physician.[1]
-
Inhalation: Move the individual to fresh air immediately.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell. Rinse mouth with water.[1]
Spill Response Workflow
The following diagram outlines the procedural steps for managing a chemical spill.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
-
Collect any spillage.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Incompatible Materials:
-
Strong acids/alkalis
-
Strong oxidizing/reducing agents[1]
Under fire conditions, this compound may decompose and emit toxic fumes.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
